2,3-Dihydro-6-nitro-1,4-benzodioxin
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSGCURTKWHBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167828 | |
| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-20-7 | |
| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16498-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-6-nitro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-6-nitro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a key synthetic intermediate in the development of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and subsequent reduction, and includes expected spectroscopic data for its characterization.
Chemical and Physical Properties
This compound, also known as 6-nitro-1,4-benzodioxane, is a nitro-substituted heterocyclic compound. The presence of the nitro group makes it a valuable precursor for the synthesis of a wide range of amine-functionalized derivatives, which are of significant interest in medicinal chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16498-20-7 | |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Light yellow powder | [1] |
| Melting Point | 122 °C | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 6-Nitro-1,4-benzodioxane, 3,4-Ethylenedioxynitrobenzene | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 4-nitrocatechol with 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of related benzodioxane derivatives.[3][4]
Materials:
-
4-Nitrocatechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-nitrocatechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light yellow solid.
Synthesis workflow for this compound.
Spectroscopic Data
The following tables provide the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[5][6][7][8][9]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.95 | dd | J = 9.0, 2.5 Hz | 1H | Ar-H |
| ~7.80 | d | J = 2.5 Hz | 1H | Ar-H |
| ~6.90 | d | J = 9.0 Hz | 1H | Ar-H |
| ~4.35 | s | - | 4H | -O-CH₂-CH₂-O- |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-O |
| ~142.0 | Ar-C-NO₂ |
| ~141.5 | Ar-C-O |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~108.0 | Ar-CH |
| ~64.5 | -O-CH₂-CH₂-O- |
Table 4: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1520 | N-O Asymmetric Stretch | Nitro Group |
| ~1340 | N-O Symmetric Stretch | Nitro Group |
| ~1280 | C-O-C Asymmetric Stretch | Ether |
| ~1050 | C-O-C Symmetric Stretch | Ether |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular Ion) |
| 151 | [M - NO]⁺ |
| 135 | [M - NO₂]⁺ |
| 107 | [M - NO₂ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Key Reactions and Applications
The primary application of this compound in drug development and organic synthesis is as a precursor to 2,3-dihydro-1,4-benzodioxin-6-amine. The amino group serves as a versatile handle for further molecular elaboration.
Experimental Protocol: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.[10][11]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-amine.
-
The product can be further purified by column chromatography on silica gel.
Workflow for the reduction of the nitro group.
The resulting 2,3-dihydro-1,4-benzodioxin-6-amine is a key building block for the synthesis of various bioactive compounds, including potential α-glucosidase and acetylcholinesterase inhibitors, as well as PARP1 inhibitors for anticancer applications.[1][12][13] The amine can be readily acylated, sulfonated, or used in other coupling reactions to generate diverse libraries of compounds for drug discovery programs.[12][13]
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
2,3-Dihydro-6-nitro-1,4-benzodioxin structure and properties
A Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance in drug discovery and development.
Chemical Structure and Identification
This compound belongs to the benzodioxane class of compounds. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitro functional group substituted at the 6-position of the aromatic ring. This arrangement combines the structural rigidity and favorable physicochemical properties of the benzodioxane scaffold with the potent electronic and bioactive characteristics of the nitro group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-nitro | [1] |
| Synonyms | 6-Nitro-1,4-benzodioxane, 6-Nitro-2,3-dihydro-benzo[2][3]dioxine, 3,4-Ethylenedioxynitrobenzene | [1][4] |
| CAS Number | 16498-20-7 | [1][4][5] |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][4] |
| InChI | InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | [1] |
| InChIKey | MQSGCURTKWHBRX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)--INVALID-LINK--[O-] | |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.
Table 2: Physicochemical Data for this compound
| Property | Value | Notes | Reference |
|---|---|---|---|
| Physical Form | Yellow Solid | [4] | |
| Melting Point | 120-124 °C | [4] | |
| Boiling Point | 297.2 ± 39.0 °C | Predicted | [4] |
| Density | 1.391 ± 0.06 g/cm³ | Predicted | [4] |
| Storage Temperature | 2-8 °C | |[4] |
Synthesis and Reactions
The synthesis of this compound can be achieved through several routes. The most common strategies involve either the direct nitration of the parent 1,4-benzodioxane scaffold or the cyclization of a pre-nitrated catechol derivative.
Synthetic Pathways
-
Direct Nitration: This is a standard electrophilic aromatic substitution reaction where 2,3-dihydro-1,4-benzodioxin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid. The ethylenedioxy group is an ortho-, para-director, leading to substitution at the 6- and 7-positions.
-
Cyclization from 4-Nitrocatechol: An alternative route involves the Williamson ether synthesis, where 4-nitrocatechol is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the dioxane ring.[6] This method offers excellent regiochemical control.
Visualization of Synthetic Workflow
Figure 1: General workflow for the synthesis of this compound via direct nitration.
Experimental Protocols
Protocol 3.3.1: Synthesis via Direct Nitration of 1,4-Benzodioxane (Representative Protocol)
This protocol is adapted from standard nitration procedures for aromatic ethers.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in glacial acetic acid at 0-5 °C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,4-benzodioxin over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 3.3.2: Synthesis via Cyclization of 3-Nitrocatechol (Representative Protocol)
This protocol is adapted from the synthesis of related substituted benzodioxanes.[6]
-
Setup: To a solution of 3-nitrocatechol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as N,N-diisopropylethylamine (3.0 eq).
-
Addition: Add a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile dropwise to the stirred mixture.
-
Reaction: Heat the mixture to reflux and stir overnight.
-
Workup: Upon cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing the target molecule's precursor. Further steps of hydrolysis and decarboxylation may be required to yield the final product.
Applications in Research and Drug Development
The title compound is a valuable intermediate due to the combined features of its two core moieties.
-
The 1,4-Benzodioxane Scaffold: This is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure is present in numerous natural products and synthetic drugs.[8] Derivatives have been developed as α-adrenergic blocking agents, antihypertensives, and compounds targeting the central nervous system.[9]
-
The Nitroaromatic Group: The nitro group is a strong electron-withdrawing group and a versatile pharmacophore.[2] It is a key component in many antibacterial and antiparasitic drugs, where its reduction under hypoxic conditions inside microorganisms leads to cytotoxic radical species.[3][10][11] Furthermore, this bio-reductive activation makes nitroaromatic compounds promising candidates for hypoxia-activated prodrugs in cancer therapy.[11] However, the nitro group can also be a toxicophore, and its presence can lead to mutagenicity and other toxicities.[10][11]
Visualization of Application Logic
Figure 2: Logical relationship between the structural components of the title compound and its potential therapeutic applications.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: Based on data for structurally related compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12]
-
Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[13]
-
Nitroaromatic Compounds: As a class, nitroaromatic compounds can have significant toxicity and should be handled with care. They can be mutagenic and require reductive bioactivation to exert their biological effects, which can also be the source of their toxicity.[10][11]
Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.
References
- 1. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 16498-20-7 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The 1,4-Benzodioxin Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxin scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxin ring, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique conformational properties and ability to engage with a diverse range of biological targets have cemented its status as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive overview of the 1,4-benzodioxin core, detailing its synthesis, multifaceted biological activities, and the intricate signaling pathways it modulates. Special emphasis is placed on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug discovery efforts in this promising area.
Synthetic Strategies for 1,4-Benzodioxin Derivatives
The construction of the 1,4-benzodioxin ring system is a well-established area of synthetic organic chemistry, with several reliable methods available for the preparation of a wide array of derivatives. The most common approach involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane in the presence of a base. Modifications to the catechol and the dihaloethane starting materials allow for the introduction of various substituents on both the aromatic and dioxin rings, enabling the exploration of structure-activity relationships.
More contemporary methods, such as palladium-catalyzed heteroannulation reactions, offer improved yields and selectivity for the synthesis of complex 1,4-benzodioxin derivatives.[1] These advanced techniques have expanded the accessible chemical space for this versatile scaffold.
A Spectrum of Biological Activities
Derivatives of the 1,4-benzodioxin scaffold have demonstrated a remarkable breadth of biological activities, targeting a variety of receptors and enzymes implicated in numerous disease states. The following sections summarize the key pharmacological properties of this compound class, with quantitative data presented in tabular format for ease of comparison.
Modulation of Adrenergic Receptors
A significant area of research has focused on the interaction of 1,4-benzodioxin derivatives with adrenergic receptors, particularly the α1-adrenoceptor subtypes. Many of these compounds act as potent antagonists at these receptors, leading to their investigation for the treatment of conditions such as hypertension.[2][3] The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the 1,4-benzodioxin core and appended functionalities.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| WB-4101 | α1a | 0.25 | Antagonist | [4] |
| WB-4101 | α1d | 0.50 | Antagonist | [4] |
| WB-4101 | α1b | 1.20 | Antagonist | [4] |
| Phendioxan | α1 | - | Potent Antagonist | [3] |
| Compound 9 | α1d | - | Selective Antagonist | [4] |
Interaction with Serotonin Receptors
The 1,4-benzodioxin scaffold is also a key component in a number of potent and selective ligands for serotonin (5-HT) receptors, most notably the 5-HT1A subtype.[5] Compounds acting as agonists, partial agonists, and antagonists at this receptor have been developed, with potential applications in the treatment of anxiety, depression, and other central nervous system disorders.[6][7] The stereochemistry of the 1,4-benzodioxin ring often plays a crucial role in determining the affinity and efficacy of these ligands.[6]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| (S)-2 | 5-HT1A | - | Potent Agonist | [6] |
| WAY-101405 | 5-HT1A (human) | 1.13 | High Affinity | [5] |
| WAY-101405 | 5-HT1A (rat) | 1.32 | High Affinity | [5] |
Anti-inflammatory Properties
Several 1,4-benzodioxin derivatives have been shown to possess significant anti-inflammatory activity.[8][9] The mechanism of action for these compounds is often attributed to the inhibition of key inflammatory mediators. In vivo studies, such as the carrageenan-induced paw edema model, have demonstrated the potential of these compounds to reduce inflammation, with some derivatives showing potency comparable to or greater than established anti-inflammatory drugs like ibuprofen.[8][10]
| Compound | Assay | Activity | Reference |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Comparable potency to Ibuprofen | [9] |
| (S)-2 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |
| Compound 14 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |
| Compound 17 | Carrageenan-induced rat paw edema | More active than Ibuprofen | [8][10] |
Anticancer Activity
The cytotoxic effects of 1,4-benzodioxin derivatives against various cancer cell lines have also been reported, highlighting their potential as anticancer agents.[7][11][12] The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest.[11] Structure-activity relationship studies are ongoing to optimize the anticancer potency and selectivity of this scaffold.
| Compound | Cell Line | Activity (IC50 or GI50, µM) | Reference |
| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 (GI50) | [11] |
| Compound 7e | M14 (Melanoma) | 0.46 (GI50) | [11] |
| Compound 7e | SK-MEL-2 (Melanoma) | 0.57 (GI50) | [11] |
| Compound 7e | UACC-62 (Melanoma) | 0.27 (GI50) | [11] |
| Compound 7e | mTOR Kinase | 5.47 (IC50) | [11] |
| (R)-4 | PC-3 (Prostate Cancer) | Most Potent in series | [6] |
Signaling Pathways Modulated by 1,4-Benzodioxin Derivatives
The therapeutic effects of 1,4-benzodioxin derivatives are a direct consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new compounds.
α1-Adrenergic Receptor Signaling
Antagonists of the α1-adrenergic receptor bearing the 1,4-benzodioxin scaffold typically block the Gq-coupled signaling cascade.[13][14][15][16] This pathway, when activated by endogenous catecholamines like norepinephrine, leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. By blocking this pathway, 1,4-benzodioxin-based α1-antagonists can induce vasodilation and lower blood pressure.
Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition.
5-HT1A Receptor Signaling
1,4-Benzodioxin derivatives that act as agonists at the 5-HT1A receptor typically engage the Gi/o-coupled signaling pathway.[17][18][19][20][21] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This cascade can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal firing. These effects are thought to contribute to the anxiolytic and antidepressant properties of 5-HT1A receptor agonists.
Caption: 5-HT1A Receptor Signaling Pathway and its Activation.
Key Experimental Protocols
To facilitate further research and development of 1,4-benzodioxin-based compounds, this section provides detailed methodologies for key synthetic and biological evaluation procedures.
General Synthetic Procedure for 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[22]
A library of 1,4-benzodioxane-6-carboxylic acid amide analogs can be synthesized in a multi-step sequence starting from gallic acid.
-
Esterification of Gallic Acid: Gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.
-
Formation of the 1,4-Benzodioxin Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.
-
Introduction of a Side Chain: The 1,4-benzodioxane intermediate is then reacted with various mercaptans to introduce a sulfide derivative.
-
Hydrolysis of the Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Formation of the Acid Chloride: The carboxylic acid is converted to the acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).
-
Amide Formation: The acid chloride is reacted with a variety of commercially available primary and secondary amines to yield the final amide analogs.
Note: For detailed reaction conditions, purification procedures, and characterization data, please refer to the cited literature.
Radioligand Binding Assay for Adrenergic Receptors[23][24]
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a radioligand (e.g., [3H]-Prazosin for α1 receptors), and various concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[25][26][27][28]
This in vivo assay is used to evaluate the anti-inflammatory potential of test compounds.
-
Animal Preparation: Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley). Acclimatize the animals to the laboratory conditions before the experiment.
-
Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses. Administer the vehicle alone to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
-
Induction of Inflammation: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Determine the dose-response relationship and, if possible, the ED50 (the dose that causes 50% inhibition of edema).
-
In Vitro Anticancer Activity: MTT Assay[1][22][23][24][29]
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Conclusion
The 1,4-benzodioxin scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable template for the development of new drugs targeting a wide array of diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of novel 1,4-benzodioxin-based compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
The Double-Edged Sword: Unveiling the Biological Relevance of Nitroaromatic Compounds in Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the critical and complex role of nitroaromatic compounds in modern drug discovery. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the mechanisms, applications, and challenges associated with this potent class of molecules. From their life-saving efficacy against infectious diseases and cancer to their inherent toxicological risks, the guide provides a holistic view supported by quantitative data, detailed experimental protocols, and novel visual representations of key biological pathways.
Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, have long been a cornerstone in the development of therapeutics.[1] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to either therapeutic efficacy or toxicity.[2][3][4] This guide delves into the core of this dichotomy, providing a foundational understanding for harnessing their potential while mitigating their risks.
Mechanism of Action: A Tale of Two Reductions
The biological activity of most nitroaromatic drugs is dependent on their activation within the target cell or pathogen. This bioactivation is primarily mediated by a class of enzymes known as nitroreductases (NTRs).[2][4] These enzymes, which are more prevalent in anaerobic bacteria and certain parasites than in mammalian cells, catalyze the reduction of the nitro group.[4][5] This selective activation forms the basis of their therapeutic window.
There are two main types of nitroreductases, each with a distinct mechanism:
-
Type I Nitroreductases: These enzymes perform a two-electron reduction of the nitro group, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites.[4] These highly reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[3][6]
-
Type II Nitroreductases: These enzymes catalyze a single-electron reduction, forming a nitro anion radical.[4] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4]
This differential metabolism is particularly crucial in the context of hypoxia-activated prodrugs (HAPs) for cancer therapy. In the low-oxygen environment of solid tumors, the reduction of nitroaromatic HAPs proceeds to completion, releasing cytotoxic agents that selectively kill cancer cells while sparing healthy, oxygenated tissues.[7][8][9][10]
Therapeutic Applications: A Broad Spectrum of Activity
The unique mechanism of action of nitroaromatic compounds has led to their successful application across a wide range of diseases:
-
Antimicrobial Agents: Nitroimidazoles like metronidazole and benznidazole are mainstays in the treatment of anaerobic bacterial and parasitic infections, including giardiasis, trichomoniasis, and Chagas disease.[2][11][12][13] Nitrofurans, such as nitrofurantoin, are effective against urinary tract infections.[11]
-
Anticancer Agents: The development of hypoxia-activated prodrugs has opened new avenues for targeting solid tumors.[9][10] Compounds like evofosfamide (TH-302) are designed to release potent DNA-alkylating agents specifically within the hypoxic tumor microenvironment.[8] Furthermore, some nitroaromatic compounds have shown direct cytotoxic effects on various cancer cell lines.[14][15][16][17]
-
Other Therapeutic Areas: Nitroaromatic compounds have also found applications as anti-Parkinson's agents and have been investigated for their potential in treating neglected diseases.[2][18]
Quantitative Data Summary
To provide a clear and comparative overview of the potency of various nitroaromatic compounds, the following tables summarize key quantitative data from preclinical studies.
| Compound Class | Compound Name | Target Organism/Cell Line | MIC (µg/mL) | Reference |
| Nitroimidazole | Metronidazole | H. pylori | >100 (some strains) | [19] |
| Nitrofuran | Nifuroxazide Analogues | Gram-negative bacteria | - | [20] |
| Nitrated Pyrrolomycins | Compound 4b | S. aureus | 20 µM | [21] |
| Nitrated Pyrrolomycins | Compound 4d | P. aeruginosa | 30 µM | [21] |
| Nitrotriazole | Most active derivative | M. tuberculosis | 3.0 µM | [17] |
| 5-Nitrophenanthroline | Compound 18 | M. tuberculosis | 0.78 µM | [17] |
| Halogenated Nitro Derivatives | Compounds 9b-9d | S. aureus | 15.6–62.5 | [17] |
| Halogenated Nitro Derivatives | Compounds 9b-9d | Candida sp. | 15–62.5 (MFC) | [17] |
Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Nitroaromatic Compound 3 | Various human cancer cell lines | < 8.5 | [14] |
| Nitroaromatic Compound 24 | Various human cancer cell lines | < 8.5 | [14] |
| Evofosfamide (TH-302) | A549 (hypoxia) | 1.2 | [9] |
| Doxorubicin (for comparison) | A549 | 4.3 | [9] |
| Novel Nitroaromatic Compound 21 | A549 (hypoxia) | 1.2 | [9] |
Table 2: Anticancer Activity of Selected Nitroaromatic Compounds. IC50: Half-maximal inhibitory concentration.
Visualizing the Pathways
To further elucidate the complex mechanisms underlying the biological activity of nitroaromatic compounds, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
References
- 1. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. innovotech.ca [innovotech.ca]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. labtoo.com [labtoo.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of 2,3-Dihydro-6-nitro-1,4-benzodioxin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system has paved the way for a new class of derivatives with diverse and potent therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activities, and potential therapeutic uses of these promising compounds.
Anticancer Applications: Targeting Key Cellular Pathways
Derivatives of 2,3-dihydro-1,4-benzodioxin have shown significant promise as anticancer agents, with several studies highlighting their ability to inhibit crucial enzymes and cellular processes involved in cancer progression.
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy.[2] A derivative, 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, has been synthesized and investigated as a PARP1 inhibitor.[2] While specific inhibitory concentrations for this particular nitro derivative are part of a broader study, the research underscores the potential of the nitro-benzodioxane scaffold in this therapeutic area. The general class of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives has demonstrated PARP1 inhibitory activity, with IC50 values in the micromolar range.[2]
mTOR Kinase Inhibition and Skin Cancer
In the quest for novel treatments for skin cancer, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated.[4] One particular compound, 7e, which incorporates the 1,4-benzodioxane moiety, emerged as a potent inhibitor of cancer cell growth across a wide range of cell lines, with notable efficacy against melanoma.[4] This compound induced apoptosis and caused S-phase arrest in melanoma cells and demonstrated inhibitory activity against mTOR kinase with an IC50 of 5.47 μM.[4]
Table 1: Anticancer Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives
| Compound | Target/Assay | Cell Line(s) | IC50 / GI50 | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Lead Compound) | PARP1 Enzyme Assay | - | 5.8 μM | [2] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (Derivative of lead) | PARP1 Enzyme Assay | - | 0.082 μM | [2] |
| Compound 7e (1,4-benzodioxane-hydrazone derivative) | mTOR Kinase Inhibition | - | 5.47 μM | [4] |
| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | MDA-MB-435 (Melanoma) | 0.20 μM | [4] |
| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | M14 (Melanoma) | 0.46 μM | [4] |
| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | SK-MEL-2 (Melanoma) | 0.57 μM | [4] |
| Compound 7e (1,4-benzodioxane-hydrazone derivative) | Cell Growth Inhibition | UACC-62 (Melanoma) | 0.27 μM | [4] |
Anti-inflammatory and Neurological Applications
The 1,4-benzodioxane framework is also a key component in compounds targeting inflammatory pathways and neurological receptors.
Anti-inflammatory Activity
Research has shown that 2,3-dihydro-1,4-benzodioxin analogs can exhibit anti-inflammatory properties.[5][6] While specific data on 6-nitro derivatives in this context is still emerging, the broader class of compounds shows potential. For instance, a 2-(2,3-dihydro-1,4-benzodioxane-6-yl) propionic acid derivative has been reported to have anti-inflammatory activity, with the (S)-isomer being the most potent.[6]
Neurological Receptor Modulation
Derivatives of 1,4-benzodioxan have been extensively studied for their interaction with various neurological receptors, including α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors.[7] These studies are crucial for the development of treatments for conditions like hypertension and benign prostatic hyperplasia, where drugs like doxazosin, which contains the 1,4-benzodioxane moiety, are used.[5] The selectivity of these compounds for different receptor subtypes is a key area of investigation.[7]
Antidiabetic Potential: α-Amylase Inhibition
Recent studies have explored the potential of benzodioxole carboxamide derivatives as antidiabetic agents through the inhibition of α-amylase.[8] Two compounds, IIa and IIc, demonstrated potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively.[8] Importantly, these compounds showed negligible cytotoxicity against normal cell lines, indicating a favorable safety profile.[8] In vivo studies with compound IIc in a streptozotocin-induced diabetic mouse model showed a significant reduction in blood glucose levels.[8]
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
| Compound | Target/Assay | IC50 | Reference |
| Compound IIa | α-Amylase Inhibition | 0.85 μM | [8] |
| Compound IIc | α-Amylase Inhibition | 0.68 μM | [8] |
Experimental Protocols
Synthesis of 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide
A solution of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (3.0 mmol) in trifluoroacetic acid (5 mL) is cooled in an ice bath. Nitric acid (1.2 mL) is then added dropwise. The reaction mixture is stirred for 6 hours and subsequently poured into ice water. The resulting precipitate is filtered, and the crude product is purified using flash chromatography.[2]
General Procedure for PARP1 Enzyme Assay
The inhibitory activity of the synthesized compounds against PARP1 is evaluated using a recombinant PARP1 enzyme assay. The assay measures the poly(ADP-ribosyl)ation activity of the enzyme in the presence of varying concentrations of the test compounds. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[2]
In Vitro α-Amylase Inhibition Assay
The α-amylase inhibitory activity of the compounds is determined using a standard in vitro assay. The assay measures the ability of the compounds to inhibit the enzymatic activity of α-amylase, typically using a chromogenic substrate. The IC50 values are calculated from the dose-response curves.[8]
In Vivo Hypoglycemic Effect in STZ-Induced Diabetic Mice
Diabetes is induced in mice using streptozotocin (STZ). The diabetic mice are then treated with the test compound (e.g., compound IIc) for a specified period. Blood glucose levels are monitored regularly to assess the hypoglycemic effect of the compound compared to a control group.[8]
Visualizing the Research Landscape
To better understand the relationships and workflows described in the research, the following diagrams have been generated.
Caption: Synthetic workflow for 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.
Caption: A generalized workflow for drug discovery and development.
Future Directions
The therapeutic potential of 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives is a rapidly evolving field of research. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for various biological targets. Further in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these derivatives. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs for biological evaluation. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.
References
- 1. This compound | 16498-20-7 | Benchchem [benchchem.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Evergreen Scaffold: A Deep Dive into the Chemistry and Pharmacology of 1,4-Benzodioxane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity and synthetic tractability have made it a versatile template for designing molecules with a wide array of biological activities.[1][2] Naturally occurring 1,4-benzodioxanes, such as lignans and neolignans like Silybin, exhibit significant bioactivity, which has spurred extensive synthetic and pharmacological investigation into this privileged structure.[3][4] This guide provides a comprehensive review of the core chemistry, synthetic methodologies, and diverse pharmacological applications of 1,4-benzodioxane derivatives, offering insights for professionals engaged in drug discovery and development.
Core Chemistry and Synthesis
The 1,4-benzodioxane core is generally stable and can be synthesized through several established routes.[5] The primary method involves the condensation of a catechol (or a substituted catechol) with a dielectrophile, typically a 1,2-dihaloethane, under basic conditions.[6][7] Variations of this approach allow for the introduction of diverse substituents on both the aromatic and dioxane rings, enabling the exploration of structure-activity relationships.
A notable and versatile synthetic strategy begins with readily available starting materials like gallic acid.[3][8] This multi-step approach allows for precise functionalization at specific positions of the benzodioxane scaffold.[3][8]
Representative Synthetic Workflow
The following diagram illustrates a common multi-step synthesis of 1,4-benzodioxane derivatives starting from gallic acid.[3][8]
Caption: General synthetic scheme for 1,4-benzodioxane-6-carboxylic acid amide analogs.
Key Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs
This protocol outlines a six-step synthesis starting from gallic acid, adapted from reported methodologies.[3][8]
Step 1: Esterification of Gallic Acid
-
Commercially available gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[3][8]
Step 2: Formation of the Benzodioxane Ring
-
The resulting ester, methyl 3,4,5-trihydroxybenzoate, is reacted with an excess of 1,2-dibromoethane in acetone with potassium carbonate (K₂CO₃) as the base.[3][8] This reaction forms the core 6,8-disubstituted-1,4-benzodioxane structure.[3][8]
Step 3: Introduction of a Sulfur-Containing Group (Optional Functionalization)
-
The 8-hydroxy group of the benzodioxane derivative can be further functionalized. For example, reaction with various mercaptans can introduce a sulfide group at the 8-position.[3]
Step 4: Hydrolysis of the Methyl Ester
-
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide (NaOH) in methanol, followed by refluxing for several hours.[3][8] After reaction completion, the mixture is concentrated and acidified with concentrated HCl to precipitate the carboxylic acid product.[3][8]
Step 5: Conversion to Acid Chloride
-
The carboxylic acid is converted to the more reactive acid chloride intermediate by reacting with an agent like thionyl chloride (SOCl₂).[9]
Step 6: Amide Formation
-
The acid chloride is then reacted with a variety of commercially available primary or secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[3][8] Purification is typically performed by trituration or column chromatography on silica gel.[3][8]
Characterization: The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (ESI-MS).[3][8]
Pharmacology and Therapeutic Applications
1,4-Benzodioxane derivatives have been investigated for a vast range of pharmacological activities, demonstrating their significance as a "versatile scaffold" in drug design.[1][2][10] Their biological effects are diverse, spanning from receptor modulation to enzyme inhibition.[2][6]
Major Pharmacological Activities:
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines, including prostate and ovarian cancer.[3][10] The mechanisms often involve the inhibition of critical cell signaling pathways.[3][10]
-
α-Adrenoreceptor Antagonism: This is one of the most well-documented activities of benzodioxane compounds.[6][11] Drugs like Doxazosin, which features the 1,4-benzodioxane moiety, are used to treat hypertension and benign prostatic hyperplasia (BPH).[3][8] Structure-activity relationship studies have focused on achieving selectivity for α₁-adrenoreceptor subtypes.[11][12]
-
Serotonergic and Dopaminergic Activity: Certain derivatives act as 5-HT₁A receptor agonists and D₂ receptor antagonists, suggesting potential applications in treating schizophrenia, anxiety, and depression.[10][13]
-
Antibacterial: Novel benzodioxane compounds have been developed as agents active against drug-resistant bacteria by targeting new mechanisms, such as the inhibition of the FabH enzyme.[10]
-
Anti-inflammatory: Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[3][8]
-
Enzyme Inhibition: Benzodioxane-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), indicating potential for treating neurological disorders.[14] Other derivatives inhibit key enzymes in cancer progression like Focal Adhesion Kinase (FAK) and mTOR.[10][15]
Structure-Activity Relationships (SAR)
The biological activity and selectivity of 1,4-benzodioxane derivatives are critically influenced by the nature and position of substituents on both the aromatic and dioxane rings.[1]
-
Substitution at C2: Introduction of a substituent at the C2 position of the dioxane ring creates a chiral center, often leading to significant differences in biological activity between enantiomers (high eudismic ratios).[1][13]
-
Substitution on the Benzene Ring: The position of substituents on the benzene moiety is crucial for receptor subtype selectivity.[1] For instance, studies on anti-inflammatory activity showed that an acetic acid group at position-6 conferred optimal activity, whereas the same group at position-2 resulted in mediocre activity.[3][8]
-
Amine Function: In α-adrenoreceptor antagonists, the nature of the amine function is critical for binding. Research suggests that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, plays a key role in receptor binding.[16]
-
Replacement of Benzene Ring: Studies have explored replacing the fused benzene ring with a less conformationally constrained 1,4-dioxane ring, leading to novel compounds with distinct profiles, including selective α₁D-AR antagonists and full 5-HT₁A agonists.[17][18]
Key Signaling Pathways and Mechanisms of Action
The diverse pharmacology of 1,4-benzodioxane derivatives stems from their ability to modulate multiple biological pathways.
Inhibition of Cancer-Related Pathways
Several 1,4-benzodioxane derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for tumor cell proliferation and survival.
Caption: Inhibition of HSF1 and p38α MAPK pathways by 1,4-benzodioxane derivatives.[3]
One notable example is CCT251236, a 1,4-benzodioxane bisamide chemical probe that acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, showing growth inhibitory activities in human ovarian carcinoma models.[3] Another derivative has been reported as a potent inhibitor of the p38α MAPK pathway, which is important in cancer and other physiological processes.[3]
Anticancer Activity via α₁-Adrenoceptor Antagonism
The anticancer activity of some 1,4-benzodioxane derivatives in prostate cancer cells has been linked to their interaction with α₁-adrenoceptors, particularly the α₁d subtype.[13][19] Antagonism at this receptor can trigger a mitochondrial-independent apoptotic pathway.[13][18]
Caption: Proposed mechanism of α1d-AR-dependent apoptosis in prostate cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,4-benzodioxane derivatives from various studies.
Table 1: Anticancer and Enzyme Inhibitory Activities
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| CCT018159 | HCT116 colon cancer | Growth Inhibition (GI₅₀) | 4.1 µM | [10] |
| CCT018159 | Yeast Hsp90 ATPase | Inhibition (IC₅₀) | 7.1 µM | [10] |
| Compound 22 (thiazolidinedione) | E. coli FabH | Inhibition (IC₅₀) | 60 nM | [10] |
| Compound 7e (hydrazone) | MDA-MB-435 (Melanoma) | Growth Inhibition (GI₅₀) | 0.20 µM | [15] |
| Compound 7e (hydrazone) | mTOR Kinase | Inhibition (IC₅₀) | 5.47 µM | [15] |
| Compound 22 (chalcone) | Human MAO-B | Inhibition (IC₅₀) | 0.026 µM | [14] |
Table 2: Receptor Binding Affinities and Functional Activity
| Compound ID | Receptor | Activity Type | Value (Kᵢ or pA₂) | Reference |
| Doxazosin | α₁-Adrenoceptor | Antagonist | - | [3] |
| WB 4101 | α₁-Adrenoceptor | Antagonist | - | [11] |
| SSR181507 | 5-HT₁A | Agonist | - | [10] |
| SSR181507 | D₂ Receptor | Antagonist | - | [10] |
| (S)-2 (dioxane analog) | 5-HT₁A | Agonist (pD₂) | - | [13] |
Table 3: Antibacterial Activity
| Compound ID | Bacterial Strain | Activity Type | Value (MIC) | Reference |
| Compound 21 (hydrazone) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Minimum Inhibitory Conc. | 1.5 - 6 µg/mL | [10] |
| Compound 22 (thiazolidinedione) | E. coli, P. aeruginosa, S. aureus, B. subtilis | Minimum Inhibitory Conc. | 1.5 - 7 µM | [10] |
Conclusion
The 1,4-benzodioxane scaffold remains a highly privileged and versatile structure in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to target a wide range of biological systems. From established applications in treating hypertension to emerging roles in oncology, neuropharmacology, and infectious diseases, 1,4-benzodioxane derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The detailed understanding of their synthesis, structure-activity relationships, and mechanisms of action presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Idazoxan - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dihydro-6-nitro-1,4-benzodioxin: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-6-nitro-1,4-benzodioxin is a key heterocyclic compound that has garnered significant attention in the field of organic and medicinal chemistry. Its unique structural features, particularly the presence of a nitro group on the benzodioxan scaffold, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. The nitro group not only influences the electronic properties of the aromatic ring but also serves as a crucial synthetic handle, readily transformable into an amino group. This conversion opens up a plethora of possibilities for derivatization, leading to the development of compounds with significant biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The incorporation of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system yields a highly useful intermediate for organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents. More importantly, the nitro group can be easily reduced to a primary amine, providing a nucleophilic center for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This transformation is a cornerstone of its application in the synthesis of potential therapeutic agents, including inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), which are of interest in cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| CAS Registry Number | 16498-20-7 | [2] |
| IUPAC Name | 6-nitro-2,3-dihydro-1,4-benzodioxine | [2] |
| Synonyms | 3,4-Ethylenedioxynitrobenzene, 6-Nitro-1,4-benzodioxane | [2] |
| Appearance | Yellow Solid | |
| Melting Point | 120-124 °C |
Synthesis
The most common and direct method for the preparation of this compound is the electrophilic nitration of the parent compound, 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxan).
General Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of related benzodioxane and benzodioxole derivatives.
Materials:
-
2,3-Dihydro-1,4-benzodioxin
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow solid.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes the expected spectroscopic data based on the analysis of closely related compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The four protons of the dihydrodioxin ring will appear as a multiplet in the upfield region (δ 4.2-4.4 ppm). |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbons of the dihydrodioxin ring will appear around δ 64-65 ppm. |
| IR (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) will be present around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H stretching will be observed above 3000 cm⁻¹. C-O-C stretching of the ether linkages will appear in the region of 1200-1000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 181. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydrodioxin ring. |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
Precursor to 6-Amino-2,3-dihydro-1,4-benzodioxin
The most significant application of this compound is its reduction to 6-Amino-2,3-dihydro-1,4-benzodioxin. This transformation provides a key building block for the synthesis of a wide range of biologically active compounds.
Caption: Reduction of the nitro group opens pathways to various derivatives.
The resulting amino group can undergo a variety of chemical transformations, including:
-
Acylation: to form amides.
-
Sulfonylation: to produce sulfonamides.
-
Alkylation: to generate secondary and tertiary amines.
-
Diazotization: followed by Sandmeyer or related reactions to introduce a range of functional groups.
Role in the Synthesis of PARP1 Inhibitors
A notable application of this building block is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy. The 6-amino-2,3-dihydro-1,4-benzodioxin, derived from the title compound, serves as a core scaffold for the synthesis of potent PARP1 inhibitors.
Other Potential Applications
While the primary focus of research has been on medicinal chemistry, the versatile nature of this compound suggests its potential utility in other areas of chemical synthesis, such as in the development of novel agrochemicals and functional materials. However, these areas remain relatively unexplored.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via nitration of 2,3-dihydro-1,4-benzodioxin and the facile conversion of its nitro group into an amino group provide a robust platform for the synthesis of a diverse range of complex molecules. Its application in the development of PARP1 inhibitors highlights its significance in modern drug discovery. Further exploration of this compound's reactivity and its application in other fields of chemical science is warranted and holds the potential for new and exciting discoveries.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Edoxudine (CAS Number: 15176-29-1)
Disclaimer: The CAS number 16498-20-7 provided in the topic corresponds to the chemical 2,3-Dihydro-6-nitro-1,4-benzodioxin. However, the detailed request for information on signaling pathways, experimental protocols, and its relevance to drug development strongly indicates an interest in the antiviral drug Edoxudine , which has the CAS number 15176-29-1 . This guide will focus on Edoxudine to meet the core requirements of the prompt.
Executive Summary
Edoxudine is a pyrimidine 2'-deoxyribonucleoside and a thymidine analog with potent antiviral activity, specifically against herpes simplex virus (HSV) types 1 and 2.[1][2] This document provides a comprehensive overview of Edoxudine, including its chemical and physical properties, mechanism of action, pharmacokinetic data, and relevant experimental protocols. The information is intended to serve as a technical resource for professionals in research and drug development.
Chemical and Physical Properties
Edoxudine is a white to light yellow solid.[3] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 15176-29-1[2] |
| IUPAC Name | 5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[2] |
| Synonyms | Edoxudin, 5-ethyl-2'-deoxyuridine, EDU, EUDR[4] |
| Molecular Formula | C₁₁H₁₆N₂O₅[1][2] |
| Molecular Weight | 256.26 g/mol [4] |
| SMILES | O=C/1NC(=O)N(\C=C\1CC)[C@@H]2O--INVALID-LINK--C2">C@@HCO[2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 152-153 °C | [4] |
| Solubility | >38.4 µg/mL (in water at pH 7.4) | [1] |
| ≥ 125 mg/mL (in DMSO) | [3] | |
| 45 mg/mL (in DMSO, with sonication) | [5] | |
| LogP | -1.09 | [1] |
| pKa | 9.98 | [1][4] |
| UV max | 267 nm (at pH 2 and pH 1) | [4] |
Biological Activity and Mechanism of Action
Edoxudine is a potent and selective inhibitor of the replication of herpes simplex virus type 1 and 2.[1] Its antiviral activity is dependent on its phosphorylation, which is initiated by a virus-specific enzyme.
Mechanism of Action
The mechanism of action of Edoxudine involves a multi-step process that ultimately leads to the inhibition of viral DNA synthesis.[1][6]
-
Viral Thymidine Kinase Activation: Edoxudine is first phosphorylated by the viral thymidine kinase to form Edoxudine-5'-monophosphate. This step is crucial for its selectivity, as the drug is preferentially activated in herpes-infected cells.[1][6]
-
Cellular Kinase Phosphorylation: Subsequently, cellular enzymes further phosphorylate the monophosphate derivative to form Edoxudine-5'-triphosphate.[1][6]
-
Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase.[1][6]
-
Incorporation into Viral DNA: Edoxudine is incorporated into viral DNA to a greater extent than into cellular DNA. This incorporation is concentration-dependent and leads to the suppression of viral DNA synthesis and a significant reduction in viral replication.[1][6]
Edoxudine's activation and inhibitory pathway.
Pharmacokinetics
Preclinical studies in mice have provided insights into the pharmacokinetic profile of Edoxudine.
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value | Route of Administration |
| Bioavailability | 49% | Oral |
| Cmax | 2.4 mcg/g | Oral |
| Tmax | 31.1 min | Oral |
| Mean Residence Time | 25 min | Intravenous |
| Distribution Half-life | 1.4 min | Intravenous |
| Elimination Half-life | 24.1 min | Intravenous |
| Plasma Clearance | 85 ml/min | Intravenous |
Data sourced from PubChem.[1][6]
Edoxudine cream demonstrates rapid skin penetration, which may contribute to its efficacy as a topical antiviral agent.[1][6] The oral bioavailability is significant, although the compound undergoes pre-systemic metabolism, likely due to phosphorylases in the gastrointestinal tract.[6]
Experimental Protocols
The following are generalized protocols based on information from suppliers and literature. Researchers should optimize these protocols for their specific experimental setups.
In Vitro Solubility and Stock Solution Preparation
Objective: To prepare Edoxudine stock solutions for in vitro assays.
Materials:
-
Edoxudine powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of Edoxudine powder in a sterile microcentrifuge tube.
-
To prepare a high-concentration stock solution (e.g., 125 mg/mL), add the appropriate volume of DMSO.[3]
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[5]
-
For cell-based assays, further dilute the DMSO stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to the desired final concentration. Ensure the final DMSO concentration is compatible with the experimental system (typically <0.5%).
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]
In Vivo Formulation for Animal Studies
Objective: To prepare Edoxudine formulations for in vivo administration.
Materials:
-
Edoxudine powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Protocol (Example Formulations):
-
Formulation 1 (Aqueous): [5]
-
Prepare a stock solution of Edoxudine in DMSO.
-
In a separate tube, prepare a vehicle solution of 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the Edoxudine-DMSO stock to the vehicle to achieve the final desired concentration (e.g., 2 mg/mL). The final DMSO concentration should be around 10%.
-
Vortex thoroughly. Sonication is recommended to ensure complete dissolution.[5]
-
-
Formulation 2 (Cyclodextrin-based): [3]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a stock solution of Edoxudine in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the Edoxudine-DMSO stock to 900 µL of the 20% SBE-β-CD solution to obtain a final concentration of approximately 2.08 mg/mL.[3]
-
Mix evenly.
-
-
Formulation 3 (Oil-based): [3]
-
Prepare a stock solution of Edoxudine in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the Edoxudine-DMSO stock to 900 µL of corn oil.[3]
-
Mix evenly.
-
Note: The choice of formulation will depend on the route of administration and the specific requirements of the study.
Clinical and Therapeutic Information
Edoxudine was developed as a topical antiviral for the treatment of human herpes keratitis, an inflammation of the cornea caused by HSV.[1] It was also indicated as a 3% cream for dermal herpes simplex virus infections.[1] A randomized, double-blind, placebo-controlled clinical trial evaluated edoxudine 3.0% cream for recurrent genital herpes. The study found that edoxudine reduced viral shedding in both men and women and alleviated several signs of herpes in women.[7]
Additional Applications
Recent research has explored the potential of Edoxudine beyond its antiviral properties.
-
5-Fluorouracil (5-FU) Modulator: Edoxudine has been investigated for its ability to enhance the therapeutic index of the chemotherapy drug 5-FU. It may achieve this by reducing the catabolism of 5-FU, thereby prolonging its plasma and intratumoral concentrations, and by protecting normal organs through increased endogenous uridine levels.[5]
-
Antibacterial Activity: Studies have shown that Edoxudine can weaken the protective surface of Klebsiella pneumoniae, making the bacteria more susceptible to elimination by immune cells. This suggests a potential role in combating antibiotic-resistant bacteria, not by killing them directly, but by compromising their defense mechanisms.[8][9]
Synthesis
A known synthesis route for Edoxudine involves the following steps:
-
Mercuration of 2'-deoxyuridine.
-
Reaction of the resulting organometallic derivative with ethylene in the presence of dilithiopalladium tetrachloride to yield an alkylation product.
-
In situ catalytic reduction of the alkylation product to obtain Edoxudine.[10]
Simplified synthesis workflow of Edoxudine.
References
- 1. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Edoxudine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Edoxudine [drugfuture.com]
- 5. Edoxudine | Antiviral | Antibacterial | TargetMol [targetmol.com]
- 6. EDOXUDINE [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Randomized, double-blind, placebo-controlled, clinic-initiated, Canadian multicenter trial of topical edoxudine 3.0% cream in the treatment of recurrent genital herpes. Canadian Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceboard.com [scienceboard.com]
- 9. labiotech.eu [labiotech.eu]
- 10. Edoxudine [medbox.iiab.me]
A Comprehensive Technical Guide to 6-Nitro-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2,3-dihydro-1,4-benzodioxine, a nitroaromatic heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a benzene ring fused to a dihydrodioxine ring with a nitro functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with significant biological activities. The electron-withdrawing nature of the nitro group and the inherent chemical properties of the benzodioxane core allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, synthesis, and characterization, tailored for professionals in research and drug development.
Chemical Identity and Properties
The compound, systematically named 6-Nitro-2,3-dihydro-benzo[1][2]dioxine, is also known by several synonyms, including 6-Nitro-1,4-benzodioxan and 2,3-dihydro-6-nitro-1,4-benzodioxin.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-Nitro-2,3-dihydro-benzo[1][2]dioxine | [3] |
| Synonyms | 6-Nitro-1,4-benzodioxan, this compound | [3] |
| CAS Number | 16498-20-7 | [3] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Pale yellow to light brown solid (predicted) |
Synthesis and Purification
The primary synthetic route to 6-Nitro-2,3-dihydro-1,4-benzodioxine is through the electrophilic nitration of its parent compound, 2,3-dihydro-1,4-benzodioxin. The following experimental protocol is adapted from a similar nitration reaction of a benzodioxine derivative.[4]
Experimental Protocol: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine
Materials:
-
2,3-dihydro-1,4-benzodioxin
-
Trifluoroacetic acid (TFA)
-
Nitric acid (fuming)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin in trifluoroacetic acid and cool the solution in an ice bath to 0 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-Nitro-2,3-dihydro-1,4-benzodioxine.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 6-Nitro-2,3-dihydro-1,4-benzodioxine as a solid.
Characterization
The structural elucidation of the synthesized 6-Nitro-2,3-dihydro-1,4-benzodioxine is accomplished through a combination of spectroscopic techniques. The expected data are summarized below.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Methylene protons of the dihydrodioxine ring as a multiplet around δ 4.3-4.4 ppm. The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the dihydrodioxine ring around δ 64 ppm. |
| IR (Infrared) Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-O-C stretching vibrations of the ether linkages. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181.04). Fragmentation patterns consistent with the structure. |
Applications in Drug Development
6-Nitro-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various pharmacologically active compounds. Its primary utility lies in the facile reduction of the nitro group to an amine, which can then be further functionalized.
-
PARP1 Inhibitors: The amino derivative of 6-Nitro-2,3-dihydro-1,4-benzodioxine is a precursor for the synthesis of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are being investigated as anticancer agents.[4]
-
Anticancer Agents: The benzodioxane scaffold is present in a number of compounds with demonstrated cytotoxic effects against various cancer cell lines. The nitro-substituted variant provides a handle for the development of new anticancer drug candidates.
-
Other Bioactive Molecules: The versatile nature of the benzodioxane ring system and the reactivity of the nitro group allow for its incorporation into a wide range of other biologically active molecules.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 6-Nitro-2,3-dihydro-1,4-benzodioxine.
Caption: Synthetic and analytical workflow for 6-Nitro-2,3-dihydro-1,4-benzodioxine.
References
- 1. 797030-53-6 CAS MSDS (6-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin from Catechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the Williamson ether synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and 1,2-dibromoethane. The subsequent step involves the regioselective nitration of the benzodioxin ring at the 6-position using a standard mixed acid nitration protocol. This application note includes comprehensive methodologies, a summary of expected quantitative data, and a visual representation of the synthetic pathway.
Introduction
2,3-Dihydro-1,4-benzodioxin and its derivatives are important structural motifs found in a variety of biologically active compounds. The introduction of a nitro group onto the benzodioxin scaffold, specifically at the 6-position, provides a versatile chemical handle for further functionalization, making this compound a key starting material in the development of novel therapeutics and functional materials. The synthetic route described herein is a robust and well-established method for the preparation of this compound.
Data Presentation
| Parameter | 2,3-Dihydro-1,4-benzodioxin | This compound |
| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ |
| Molecular Weight | 136.15 g/mol | 181.15 g/mol |
| Appearance | Colorless to pale yellow liquid | Yellow crystalline solid |
| Melting Point | Not applicable (liquid at room temp.) | 120-124 °C |
| Boiling Point | ~215 °C | Not readily available |
| Typical Yield | 70-85% | 65-80% |
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin from Catechol
This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (in this case, the diol catechol) and an alkyl halide.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 equivalent), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and maintain it at this temperature under reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,3-dihydro-1,4-benzodioxin.
-
The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
This protocol describes the electrophilic nitration of the aromatic ring of 2,3-dihydro-1,4-benzodioxin. The ether groups are ortho, para-directing, with the less sterically hindered para-position (C6) being the major site of nitration.
Materials:
-
2,3-Dihydro-1,4-benzodioxin
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3-dihydro-1,4-benzodioxin (1.0 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 equivalents) to the stirred benzodioxin, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of benzodioxin in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to afford yellow crystals.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Nitration of 2,3-dihydro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 2,3-dihydro-1,4-benzodioxin is a crucial electrophilic aromatic substitution reaction for the synthesis of key intermediates in medicinal chemistry and drug development. The introduction of a nitro group onto the benzodioxin scaffold allows for further functionalization, such as reduction to an amine, enabling the synthesis of a diverse range of derivatives. This document provides a detailed protocol for the regioselective synthesis of 6-nitro-2,3-dihydro-1,4-benzodioxin, a valuable precursor for various biologically active compounds.
Reaction Principle
The nitration of 2,3-dihydro-1,4-benzodioxin proceeds via an electrophilic aromatic substitution mechanism. The ether linkages of the dioxin ring are activating and ortho-, para-directing. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the oxygen atoms. The primary product of the mononitration is the 6-nitro derivative. The nitronium ion is typically generated in situ from the reaction of nitric acid with a stronger acid, such as sulfuric acid, or in a mixture with acetic anhydride or acetic acid.
Experimental Protocols
Method A: Nitration using Nitric Acid and Acetic Acid
This protocol is adapted from a high-yield synthesis of a related compound, 5-nitro-1,3-benzodioxole, and is expected to produce the desired 6-nitro-2,3-dihydro-1,4-benzodioxin in good yield.[1]
Materials and Reagents:
-
2,3-dihydro-1,4-benzodioxin
-
Glacial Acetic Acid (CH₃COOH)
-
Nitric Acid (HNO₃, d=1.4)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (e.g., 0.1 mol) in glacial acetic acid (e.g., 75 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 15-25 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of nitric acid (e.g., 9 mL) and glacial acetic acid (e.g., 30 mL).
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin over a period of approximately 30-45 minutes. Maintain the internal reaction temperature between 15-25 °C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. The product will precipitate as a solid. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-nitro-2,3-dihydro-1,4-benzodioxin.
-
Drying: Dry the purified crystals in a desiccator.
Method B: Nitration using a N-Nitropyrazole Reagent
A milder and alternative method involves the use of a versatile N-nitropyrazole nitrating reagent, which has been shown to nitrate 2,3-dihydro-1,4-benzodioxin in good yield.[2]
Materials and Reagents:
-
2,3-dihydro-1,4-benzodioxin
-
N-nitropyrazole reagent (e.g., 1,4-dinitro-1H-pyrazole)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Acetonitrile (MeCN) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Reaction vessel suitable for heating
Procedure (General Conditions):
-
Reaction Setup: In a reaction vessel, combine 2,3-dihydro-1,4-benzodioxin (1.0 equiv), the N-nitropyrazole reagent (1.2–2.0 equiv), and the Lewis acid catalyst (10–20 mol %).
-
Solvent Addition: Add the appropriate solvent (MeCN or HFIP).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify by standard chromatographic techniques to isolate the 6-nitro-2,3-dihydro-1,4-benzodioxin.
Data Presentation
| Parameter | 6-nitro-2,3-dihydro-1,4-benzodioxin | Reference |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | [3] |
| CAS Number | 16498-20-7 | [3] |
| Appearance | Crystalline solid | |
| Melting Point | 120-124 °C | [3] |
| Yield (Method A) | Expected to be high (e.g., ~90% based on a similar reaction)[1] | |
| Yield (Method B) | 46–84% | [2] |
| ¹H NMR (CDCl₃, ppm) | Data not explicitly available in search results. | |
| ¹³C NMR (CDCl₃, ppm) | Data not explicitly available in search results. | |
| FTIR (cm⁻¹) | Symmetric and asymmetric stretching of NO₂ group expected around 1520 and 1340 cm⁻¹. | [4] |
Note: Spectroscopic data needs to be confirmed by experimental analysis.
Mandatory Visualization
Experimental Workflow for Nitration (Method A)
Caption: Workflow for the nitration of 2,3-dihydro-1,4-benzodioxin.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. prepchem.com [prepchem.com]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 6-nitro-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 6-nitro-1,4-benzodioxane, a valuable intermediate in medicinal chemistry and drug development. The procedure outlined is based on the well-established electrophilic nitration of an aromatic ring, a fundamental reaction in organic synthesis.
Introduction
6-Nitro-1,4-benzodioxane serves as a key building block in the synthesis of a variety of pharmacologically active compounds. The introduction of the nitro group at the 6-position of the 1,4-benzodioxane scaffold is typically achieved through electrophilic aromatic substitution. This reaction involves the treatment of 1,4-benzodioxane with a nitrating agent, commonly a mixture of nitric acid and a strong protic acid, such as sulfuric acid or glacial acetic acid. The strong acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is regioselective, with the electron-donating ether groups of the dioxan ring directing the substitution primarily to the para position (position 6).
Experimental Protocol
This protocol details the synthesis of 6-nitro-1,4-benzodioxane via the direct nitration of 1,4-benzodioxane.
Materials and Reagents:
-
1,4-Benzodioxane
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Glacial Acetic Acid (optional, as an alternative to sulfuric acid)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
Procedure:
1. Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add a predetermined molar equivalent of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid with gentle stirring.
-
Allow the mixture to cool back to 0-5 °C in an ice-water bath.
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-benzodioxane in a suitable solvent (if necessary, though often the reaction is run neat or in the acid mixture).
-
Cool the flask containing the 1,4-benzodioxane solution to 0-5 °C in an ice-water bath.
3. Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1,4-benzodioxane solution using a dropping funnel.
-
Maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
4. Work-up and Isolation:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.
-
Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.
-
A wash with a saturated aqueous solution of sodium bicarbonate can also be employed to neutralize any remaining acid, followed by another wash with distilled water.
5. Purification:
-
The crude 6-nitro-1,4-benzodioxane can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice-water bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.
6. Characterization:
-
Determine the melting point of the purified 6-nitro-1,4-benzodioxane and compare it with the literature value.
-
Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,4-Benzodioxane | Commercial |
| Product | 6-Nitro-1,4-benzodioxane | Synthesized |
| Molecular Formula | C₈H₇NO₄ | - |
| Molecular Weight | 181.15 g/mol | - |
| Appearance | Light yellow powder | [1] |
| Melting Point | 118-126 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Reduction of 2,3-Dihydro-6-nitro-1,4-benzodioxin to 6-amino-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2,3-Dihydro-6-nitro-1,4-benzodioxin to form 6-amino-1,4-benzodioxane is a critical transformation in synthetic organic chemistry. The resulting amine is a valuable building block for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The presence of the benzodioxane moiety is a key structural feature in various therapeutic agents. This document provides detailed application notes and experimental protocols for several common methods to achieve this reduction, allowing for a comparative assessment of different synthetic strategies.
Chemical Transformation
The overall chemical reaction is the reduction of the nitro group of this compound to a primary amine, yielding 6-amino-1,4-benzodioxane.
Caption: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
The selection of a suitable reduction method depends on factors such as scale, functional group tolerance, cost, and desired purity. Below is a summary of common methods with typical quantitative data.
| Method | Reducing Agent(s) | Catalyst (if applicable) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity Notes |
| Catalytic Hydrogenation | Hydrogen gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25 - 50 | 2 - 6 | >90 | High purity, catalyst filtration required. |
| Metal/Acid Reduction | Iron (Fe) powder | None | Ethanol, Acetic Acid | 80 - 100 | 2 - 4 | 70 - 85 | Workup can be challenging due to iron salts. |
| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | None | Ethanol, Ethyl Acetate | 50 - 78 | 3 - 5 | 65 - 80 | Can be sluggish; removal of tin salts is crucial.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This method is often preferred for its high yield and clean reaction profile.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 15-20 mL per gram of nitro compound).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1,4-benzodioxane.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Reduction with Iron in Acetic Acid
This classical method is a cost-effective alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to a gentle reflux (around 80-90 °C).
-
To the refluxing solution, add iron powder (3.0 - 5.0 eq) portion-wise to control the exothermic reaction.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by column chromatography or recrystallization as needed.
Caption: Workflow for Iron-Mediated Reduction.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
This method is useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Celite®
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (for ethanol, ~78 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice and basify with a saturated aqueous solution of sodium bicarbonate or 1 M NaOH to a pH of ~8. This will precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Product Characterization
6-amino-1,4-benzodioxane
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.65-6.55 (m, 2H), 6.20-6.10 (m, 1H), 4.25 (s, 4H), 3.55 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.9, 141.5, 136.2, 117.8, 109.8, 105.7, 64.5, 64.3.
-
Mass Spectrometry (EI): m/z 151 (M⁺).
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion. The catalyst is pyrophoric and should be handled with care, especially when dry.
-
The addition of iron powder to a hot acidic solution can be exothermic. Add the iron powder in portions to control the reaction rate.
-
Tin compounds can be toxic. Handle tin(II) chloride with care and dispose of tin-containing waste appropriately.
-
Neutralization of acidic reaction mixtures with bicarbonate or hydroxide solutions can be exothermic and produce gas. Perform this step slowly and with caution.
References
Application Notes and Protocols for the Catalytichydrogenation of 6-nitro-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 6-nitro-1,4-benzodioxane is a critical chemical transformation for the synthesis of 6-amino-1,4-benzodioxane. This resulting amine is a vital building block in the development of various pharmaceutical agents. The 1,4-benzodioxane scaffold is present in numerous biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes to its derivatives.[1] This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenation of 6-nitro-1,4-benzodioxane, intended to aid researchers in the consistent and optimized production of 6-amino-1,4-benzodioxane.
Application Notes
The reduction of the nitro group in 6-nitro-1,4-benzodioxane to an amine is a cornerstone reaction for the elaboration of this scaffold in medicinal chemistry. The resulting 6-amino-1,4-benzodioxane serves as a versatile intermediate for the synthesis of a wide array of compounds with diverse biological activities. The 1,4-benzodioxane moiety is a key structural feature in several marketed drugs and clinical candidates.[1]
The choice of catalyst and reaction conditions for the hydrogenation of 6-nitro-1,4-benzodioxane can significantly impact the reaction's efficiency, selectivity, and yield. Common catalytic systems include heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney® Nickel, typically utilizing molecular hydrogen (H₂) as the reductant. An alternative approach is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium formate in the presence of a catalyst.
Direct reduction of 6-nitro-1,4-benzodioxane has been reported to yield 6-amino-1,4-benzodioxane in 65% yield, although specific conditions for this reported yield can vary.[2] Careful selection of the catalytic system is crucial to achieve high conversion and purity of the desired product.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic hydrogenation of 6-nitro-1,4-benzodioxane under various conditions. This allows for a direct comparison of different methodologies to select the most appropriate protocol for a given research need.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (gas) | Ethanol | Room Temperature | 1 | 16 | High | General Protocol[3] |
| Raney® Nickel | H₂ (gas) | Ethanol | 25-100 | 1-5 | 1-4 | High | General Protocol[4][5] |
| 10% Pd/C | Ammonium Formate | Methanol | Room Temperature | N/A | 0.5-2 | High | General Protocol |
Note: "High" yield indicates that while specific quantitative data for 6-nitro-1,4-benzodioxane was not found in the search results, these conditions are generally reported to provide high yields for the reduction of nitroarenes. Researchers should perform small-scale optimization experiments to determine the exact yield for this specific substrate.
Experimental Protocols
Detailed methodologies for the key experimental approaches to the catalytic hydrogenation of 6-nitro-1,4-benzodioxane are provided below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol describes the reduction of 6-nitro-1,4-benzodioxane using a standard heterogeneous catalytic hydrogenation method.
Materials:
-
6-nitro-1,4-benzodioxane
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Magnetic stirrer or mechanical shaker
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
Procedure:
-
Reactor Setup: In a suitable reaction flask, dissolve 6-nitro-1,4-benzodioxane in ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
System Purge: Securely seal the reaction flask and purge the system with an inert gas to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. Repeat this purge-evacuate-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Vigorously stir or shake the reaction mixture at room temperature under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon or a pressurized vessel).
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent or water and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1,4-benzodioxane.
-
Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel and H₂ Gas
This protocol provides an alternative method using Raney® Nickel, which can be advantageous in certain synthetic contexts.
Materials:
-
6-nitro-1,4-benzodioxane
-
Raney® Nickel (in a slurry, typically in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Hydrogenation reactor (e.g., Parr apparatus)
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solution.
-
Reactor Setup: In a hydrogenation reactor, add the solution of 6-nitro-1,4-benzodioxane in ethanol.
-
Catalyst Addition: Under an inert atmosphere, add the washed Raney® Nickel to the reactor.
-
System Purge and Pressurization: Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-5 atm).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques (TLC, LC-MS).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet and handled with extreme care.
-
Isolation and Purification: Concentrate the filtrate and purify the resulting 6-amino-1,4-benzodioxane as described in Protocol 1.
Protocol 3: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol offers a convenient alternative to using pressurized hydrogen gas.
Materials:
-
6-nitro-1,4-benzodioxane
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or other suitable solvent)
-
Reaction flask
-
Magnetic stirrer
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1,4-benzodioxane in methanol.
-
Reagent Addition: Add 10% Pd/C to the solution, followed by the portion-wise addition of ammonium formate (typically 3-5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up and Filtration: Upon completion, dilute the mixture with methanol and filter through a pad of filter aid to remove the catalyst. As with other protocols, handle the catalyst-wetted filter cake with care.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard laboratory techniques.
Visualizations
The following diagrams illustrate the key workflows and relationships described in these application notes.
References
Application Notes and Protocols: Synthesis of PARP1 Inhibitors Utilizing 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, with a focus on derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold. The protocols outlined below are based on established chemical syntheses of similar compounds and provide a framework for the utilization of 2,3-Dihydro-6-nitro-1,4-benzodioxin as a key starting material.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage.[1][2][3] It detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[4] Inhibitors of PARP1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By blocking PARP1's catalytic activity, these inhibitors lead to the accumulation of unrepaired single-strand breaks, which are subsequently converted to lethal double-strand breaks during replication, inducing synthetic lethality in cancer cells.[5]
The 2,3-dihydro-1,4-benzodioxin moiety has been identified as a valuable scaffold in the design of novel PARP1 inhibitors. This document outlines the synthesis and evaluation of such inhibitors starting from this compound.
Quantitative Data: Inhibitory Potency of 2,3-Dihydro-1,4-benzodioxine Derivatives
The following table summarizes the in vitro inhibitory activity of synthesized 2,3-dihydro-1,4-benzodioxine derivatives against the PARP1 enzyme.
| Compound ID | Chemical Name | PARP1 IC50 (µM) | Reference |
| 3 | N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | 12 | [5] |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 | [5][6] |
| 10 | 4-(4-fluorobenzyl)-2H-phthalazin-1-one | 0.88 | [5] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide | 0.082 | [5] |
Experimental Protocols
This protocol describes a proposed multi-step synthesis to generate a PARP1 inhibitor based on the 2,3-dihydro-1,4-benzodioxin scaffold, starting from the commercially available this compound. The initial step involves the reduction of the nitro group to an amine, followed by amide coupling.
Step 1: Reduction of this compound to 2,3-Dihydro-1,4-benzodioxin-6-amine
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1,4-benzodioxin-6-amine. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 2: Amide Coupling to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
-
Dissolve 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the PARP1 enzyme.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
-
Procedure:
-
Coat a 96-well streptavidin plate with histones.
-
Add the PARP1 enzyme to each well.
-
Add varying concentrations of the inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody and incubate for 1 hour.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol details the assessment of PARP1 inhibition in a cellular context by measuring the levels of PARylation.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., with BRCA mutations) to 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized inhibitor for a specified duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
Optionally, induce DNA damage with an agent like hydrogen peroxide (H₂O₂) to stimulate PARP1 activity.[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Normalize the PAR signal to a loading control like β-actin or GAPDH.
-
Visualizations
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Synthesis workflow for a PARP1 inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
Application Notes and Protocols: Synthesis of Sulfonamide Derivatives from 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various sulfonamide derivatives starting from 2,3-Dihydro-6-nitro-1,4-benzodioxin. The protocols are based on established chemical transformations and offer detailed step-by-step procedures, data presentation, and workflow visualizations to facilitate research and development in medicinal chemistry.
Introduction
Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 1,4-benzodioxan moiety is a privileged scaffold found in numerous biologically active molecules. The combination of these two pharmacophores can lead to the discovery of novel therapeutic agents. This document outlines the synthetic route from this compound to N-substituted sulfonamide derivatives.
Overall Synthetic Scheme
The multi-step synthesis involves the initial reduction of the nitro group of this compound to form the corresponding amine. This amine is then reacted with a sulfonyl chloride to yield the parent sulfonamide. Subsequent N-alkylation or N-arylation can be performed to generate a library of diverse derivatives.
Caption: Overall synthetic workflow from the nitro starting material to final derivatives.
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine (2)
This protocol describes the reduction of the nitro group of this compound (1) to the corresponding amine. A common method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.
Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1,4-benzodioxin-6-amine (2). The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3)
This step involves the reaction of the synthesized amine with a sulfonyl chloride to form the sulfonamide linkage.[1][2]
Caption: Experimental workflow for the synthesis of the parent sulfonamide.
Protocol:
-
Reaction Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1) in an aqueous solution of 10% sodium carbonate.[3][4]
-
Reagent Addition: To the stirring solution, add benzenesulfonyl chloride (2) dropwise at room temperature.[2]
-
Reaction: Continue stirring the reaction mixture for 4-5 hours at room temperature.[3][4]
-
Precipitation: After completion of the reaction (monitored by TLC), acidify the mixture to pH 2 using concentrated HCl.[3]
-
Isolation: Filter the resulting precipitate, wash it thoroughly with distilled water, and air-dry to obtain the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3).[3]
Table 1: Characterization Data for N-(2,3-dihydrobenzo[4][5]-dioxin-6-yl)-4-methylbenzenesulfonamide [3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 3a | C15H15O4NS | 305.367 | 129-130 | 80 |
(Note: Data is for the tosyl derivative, a closely related analogue)
Step 3: Synthesis of N-Substituted Sulfonamide Derivatives (7a-l)
The parent sulfonamide can be further functionalized by N-alkylation or N-arylation to produce a diverse range of derivatives.[2][3][4]
Protocol:
-
Reaction Setup: To a solution of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) in dimethylformamide (DMF), add lithium hydride (LiH) as a base.[3][4]
-
Activation: Stir the mixture for about 30 minutes at room temperature to activate the sulfonamide nitrogen.[4]
-
Reagent Addition: Add the desired alkyl or aryl halide (e.g., 2-bromo-N-(substituted-phenyl)acetamides) to the reaction mixture.[3][4]
-
Reaction: Continue stirring at room temperature for an additional 4-5 hours.[3][4]
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final N-substituted sulfonamide derivatives.
Table 2: Synthesis of N-Substituted Sulfonamide Derivatives [3]
| Compound | R Group (in 2-bromo-N-(R-phenyl)acetamide) | Molecular Formula | Melting Point (°C) | Yield (%) |
| 7a | H | C23H22N2O5S | 158-159 | 85 |
| 7b | 2-Cl | C23H21ClN2O5S | 141-142 | 82 |
| 7c | 3-Cl | C23H21ClN2O5S | 109-110 | 89 |
| 7d | 4-Cl | C23H21ClN2O5S | 124-125 | 84 |
| 7e | 2-CH3 | C24H24N2O5S | 148-149 | 83 |
| 7f | 3-CH3 | C24H24N2O5S | 134-135 | 88 |
| 7g | 4-CH3 | C24H24N2O5S | 115-116 | 86 |
| 7h | 4-F | C23H21FN2O5S | 104-105 | 80 |
| 7i | 4-OCH3 | C24H24N2O5S | 94-95 | 81 |
| 7j | 2,6-(CH3)2 | C25H26N2O5S | 86-87 | 80 |
| 7k | 4-Br | C23H21BrN2O5S | 129-130 | 87 |
| 7l | 4-NO2 | C23H21N3O7S | 119-120 | 82 |
(Note: Data is for derivatives of N-(2,3-dihydrobenzo[4][5]-dioxin-6-yl)-4-methylbenzenesulfonamide)
Biological Activity
Some of the synthesized sulfonamide derivatives have been evaluated for their enzyme inhibitory activities. For instance, certain derivatives have shown inhibitory potential against α-glucosidase, suggesting their possible application as anti-diabetic agents.[2][6]
Table 3: α-Glucosidase Inhibitory Activity of Selected Derivatives [2]
| Compound | IC50 (µM) |
| 7i | 86.31 ± 0.11 |
| 7k | 81.12 ± 0.13 |
| Acarbose (Standard) | 37.38 ± 0.12 |
Conclusion
The protocols outlined provide a clear and reproducible pathway for the synthesis of a variety of sulfonamide derivatives starting from this compound. The structured data and visual workflows are intended to aid researchers in the efficient development of novel compounds with potential therapeutic applications. The modular nature of the final step allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2,3-Dihydro-6-nitro-1,4-benzodioxin and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydro-6-nitro-1,4-benzodioxin and its derivatives are important intermediates in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] The purity and accurate quantification of these compounds are critical for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in complex mixtures. This application note provides a detailed protocol for the HPLC analysis of this compound and can be adapted for its derivatives.
The separation of benzodioxin isomers can be challenging, sometimes requiring specialized stationary phases.[2][3] However, for routine analysis of this compound, a reversed-phase HPLC method using a C18 column provides a reliable and accessible approach.[1]
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[1] A Newcrom R1 column is also a suitable alternative.[4]
-
Vials: Amber glass vials to protect the analyte from potential photodegradation.[1]
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.[1]
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): ACS grade or higher. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
-
This compound Reference Standard: A well-characterized standard of known purity.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of phosphoric acid to 1 L of water (Mobile Phase A) and 1 mL of phosphoric acid to 1 L of acetonitrile (Mobile Phase B). Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentrations for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.[1]
Data Presentation
The following table presents representative quantitative data for the HPLC analysis of this compound using the described method.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.5 | 1.1 | >5000 |
| Potential Impurity 1 (e.g., dinitro derivative) | 10.2 | 1.2 | >6000 |
| Potential Impurity 2 (e.g., starting material) | 4.1 | 1.0 | >4000 |
Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | <2% |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries. For the analysis of derivatives, the chromatographic conditions, particularly the gradient profile, may require optimization to achieve adequate separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase liquid chromatography of the twenty-two tetrachlorodibenzo-p-dioxin isomers on pyrenylethyl- and octadecylsilylated silica gel columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Derivatization of Amino-benzodioxin for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amino-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of an amino group provides a versatile handle for chemical modification, allowing for the generation of diverse libraries of derivatives for biological screening. This document provides detailed application notes and protocols for the derivatization of amino-benzodioxin and subsequent biological evaluation against various targets, including adrenoceptors, enzymes involved in metabolic disorders, and cancer cell lines.
Derivatization Strategies for Amino-benzodioxin
The primary amino group on the benzodioxin ring is readily derivatized through various chemical reactions. A common and effective strategy is N-acylation to form amide derivatives. This approach allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties and biological activity.
General Workflow for N-Acylation of Amino-benzodioxin
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dihydro-6-nitro-1,4-benzodioxin
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of crude 2,3-Dihydro-6-nitro-1,4-benzodioxin.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before attempting chromatographic purification?
A1: Before proceeding with column chromatography, it is crucial to perform a preliminary analysis of the crude product using Thin Layer Chromatography (TLC). This will help in determining the number of components in the mixture and in selecting an appropriate solvent system for effective separation. A good solvent system should provide a clear separation between the desired product and impurities, with the product having an Rf value ideally between 0.2 and 0.4.
Q2: How do I choose the right stationary and mobile phase for the purification?
A2: For the purification of moderately polar compounds like this compound, silica gel (100-200 mesh) is a commonly used and effective stationary phase. The mobile phase, or eluent, should be a mixture of a non-polar and a polar solvent. A common choice is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.[1]
Q3: What could be the cause of poor separation between my compound and impurities?
A3: Poor separation can result from several factors:
-
Inappropriate solvent system: The polarity of the eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad, overlapping bands. It is advisable to re-optimize the solvent system using TLC.
-
Column overloading: Applying too much crude sample to the column can lead to broad bands and incomplete separation.
-
Improper column packing: An unevenly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase and poor separation.[2]
-
Sample application: The sample should be applied as a narrow, concentrated band at the top of the column.[3]
Q4: My purified product yield is very low. What are the possible reasons?
A4: Low yield can be attributed to:
-
Compound instability: The compound might be degrading on the silica gel. You can check for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[4]
-
Irreversible adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel.
-
Loss during workup: Significant amounts of the product may be lost during the extraction and solvent evaporation steps prior to chromatography.
-
Co-elution with impurities: If the separation is not optimal, some of the product may be discarded with fractions containing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC analysis.[3][4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] | |
| The compound is eluting too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or "tailing" of the compound band | The compound may be too soluble in the mobile phase, or there might be an interaction with the stationary phase. | Try a different solvent system. Increasing the polarity of the eluting solvent once the compound starts to elute can sometimes help.[4] |
| The column may be overloaded with the sample. | Use a larger column or reduce the amount of sample being purified. | |
| Cracks or channels in the stationary phase | The column was allowed to run dry. | Always keep the solvent level above the top of the stationary phase.[2] |
| Improper packing of the column. | Ensure the silica gel slurry is homogeneous and allowed to settle evenly without air bubbles. | |
| Crystallization of the compound on the column | The compound has low solubility in the mobile phase. | Switch to a solvent system in which the compound is more soluble. If this is not feasible, you may need to use a larger volume of eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Glass wool or cotton
-
Sand
-
Beakers and flasks
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Gently pour the slurry into the column, allowing the silica to settle evenly. Tap the column gently to ensure uniform packing and remove any air bubbles.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.[2]
-
Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column.[3]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) to elute the compounds based on their polarity.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Chromatographic Parameters Summary
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Elution Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of Ethyl Acetate. |
| Sample Preparation | Dissolve in a minimum amount of eluent or dry load with silica gel. |
| Detection | UV visualization (if compound is UV active) or staining with a suitable agent (e.g., potassium permanganate) on a TLC plate. |
Purification Workflow
References
Technical Support Center: Optimizing Nitration of 1,4-Benzodioxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of 1,4-benzodioxane. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the nitration of 1,4-benzodioxane?
The direct nitration of 1,4-benzodioxane is an electrophilic aromatic substitution reaction. The dioxane ring's ether oxygens are activating groups and ortho-, para-directing. Consequently, the primary product is 6-nitro-1,4-benzodioxane , where the nitro group is in the para position relative to one of the ether oxygens. Further nitration under more strenuous conditions can lead to 6,7-dinitro-1,4-benzodioxane .[1] The formation of a 6,7,8-trinitro derivative has also been reported using a mixture of acetic, nitric, and sulfuric acids.[1]
Q2: Which nitrating agents are most effective for this reaction?
The most common and cost-effective method for nitrating 1,4-benzodioxane is using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Alternative nitrating systems, such as nitric acid in acetic anhydride, can also be employed and may offer different regioselectivity or milder reaction conditions.[3]
Q3: How can I synthesize specific nitro isomers of 1,4-benzodioxane that are not the primary products of direct nitration?
Synthesizing isomers like 5-nitro- or 8-nitro-1,4-benzodioxane typically requires a different strategy than direct nitration of the parent molecule. The most effective approach is to start with an already substituted catechol. For example, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate can yield a mixture of methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate, which can then be separated.
Troubleshooting Guide
Problem 1: Low or no yield of the desired nitro product.
-
Possible Cause 1: Inactive Nitrating Agent. The nitronium ion (NO₂⁺) is sensitive to water. If using mixed acid, ensure that concentrated acids were used and that the reagents were not unduly exposed to atmospheric moisture.
-
Solution 1: Use fresh, concentrated nitric and sulfuric acids. Prepare the nitrating mixture just before use and keep it cool.
-
Possible Cause 2: Insufficient Reaction Temperature or Time. While the reaction is exothermic and requires cooling, maintaining too low a temperature for an insufficient duration may result in an incomplete reaction.
-
Solution 2: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir at room temperature for a longer period after the initial exothermic phase, or slightly increasing the temperature, though with extreme caution.
Problem 2: Formation of multiple products and difficulty in purification.
-
Possible Cause 1: Over-nitration. The use of harsh conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro or even trinitro derivatives, complicating the purification process.[1]
-
Solution 1: Maintain strict temperature control, typically between 0-10°C during the addition of the nitrating agent. Use a stoichiometric amount or a slight excess of nitric acid.
-
Possible Cause 2: Formation of Isomeric Byproducts. While the 6-nitro isomer is the major product, the formation of the 7-nitro isomer is possible. The separation of these isomers can be challenging due to their similar polarities.
-
Solution 2: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. Monitor fractions carefully by TLC.
Problem 3: The reaction mixture turns dark or forms a tar-like substance.
-
Possible Cause: Oxidation or Degradation. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the oxidation of the aromatic ring or cleavage of the dioxane ring, resulting in complex, tarry byproducts.
-
Solution: Ensure slow, dropwise addition of the nitrating agent to the substrate solution while maintaining a low temperature and efficient stirring. This helps to dissipate heat and prevent localized "hot spots" where degradation can occur.
Data Presentation
The yield of nitro-1,4-benzodioxane derivatives is highly dependent on the starting material and reaction conditions. Below is a summary of reported yields for various synthetic routes.
| Starting Material | Product | Nitrating/Reaction Condition | Yield | Reference |
| 2-Benzyloxy-5-nitrophenol | 2-Tosyloxymethyl-6-nitro-1,4-benzodioxane | Multi-step synthesis | 72% | [4] |
| 3-Nitrocatechol | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | N,N-diisopropylethylamine, acetonitrile, reflux | 31% | [5] |
| 3-Nitrocatechol | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | N,N-diisopropylethylamine, acetonitrile, reflux | 20% | [5] |
Note: Specific isomer ratios for the direct nitration of unsubstituted 1,4-benzodioxane are not consistently reported in the literature, but the 6-nitro isomer is consistently cited as the major product.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1,4-benzodioxane using Mixed Acid
This protocol is a representative procedure for the mono-nitration of 1,4-benzodioxane using a mixture of nitric and sulfuric acids.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,4-benzodioxane (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2-3 equivalents). Allow this mixture to cool to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred 1,4-benzodioxane solution. Meticulously maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction's progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acids.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-nitro-1,4-benzodioxane.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Protocol 2: Synthesis of 6,7-Dinitro-1,4-benzodioxane
This procedure is for the dinitration of 1,4-benzodioxane or the further nitration of 6-nitro-1,4-benzodioxane.
-
Setup: Dissolve 6-nitro-1,4-benzodioxane (1 equivalent) in concentrated sulfuric acid in a flask and cool to 0°C.
-
Nitrating Agent: Use a more potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise while maintaining a low temperature. After the addition, the reaction may require gentle heating (e.g., 40-50°C) to proceed to completion. Monitor closely with TLC.
-
Work-up: Follow the same quenching, isolation, and purification steps as described in Protocol 1. The product, 6,7-dinitro-1,4-benzodioxane, can be recrystallized from a suitable solvent.
Visualizations
Experimental Workflow for Mono-Nitration
Caption: Standard experimental workflow for the mono-nitration of 1,4-benzodioxane.
Regioselectivity in Electrophilic Nitration
Caption: Logical diagram illustrating the regioselectivity of 1,4-benzodioxane nitration.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 6-Nitro-1,4-Benzodioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-1,4-benzodioxane. The information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthesis routes for 6-nitro-1,4-benzodioxane?
There are two main synthetic pathways to produce 6-nitro-1,4-benzodioxane:
-
Route A: Williamson Ether Synthesis. This is the most common method, involving the reaction of a catechol with a dihaloethane. To obtain the 6-nitro derivative, 4-nitrocatechol is typically reacted with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base.
-
Route B: Electrophilic Nitration. This route starts with 1,4-benzodioxane, which is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.
Q2: I am observing a lower-than-expected yield of 6-nitro-1,4-benzodioxane. What are the potential causes and solutions?
Low yields can stem from several factors related to reaction conditions. The choice of base, solvent, and temperature are all critical.[1] Stronger bases can lead to faster reactions but may also promote side reactions.[1] Excessive temperatures can cause decomposition of reactants or products.[1]
Troubleshooting Steps:
-
Optimize Base Selection: If using a very strong base like sodium hydride, consider switching to a milder base such as potassium carbonate or sodium carbonate to minimize side reactions.
-
Control Reaction Temperature: Ensure the reaction temperature is carefully controlled. While moderate heating is often necessary, overheating can lead to the formation of undesired byproducts.[1] Running the reaction at the lowest effective temperature is advisable.
-
Proper Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q3: My final product is contaminated with a significant amount of a dinitro-substituted impurity. How can I prevent this?
The formation of dinitro-1,4-benzodioxane is a common side reaction, particularly when using the electrophilic nitration route (Route B). The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, under harsh nitrating conditions (excess nitrating agent, high temperature), a second nitration can occur.
Prevention Strategies:
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent, ideally a slight excess but not a large one.
-
Maintain Low Temperature: Perform the nitration at a low temperature, typically between 0 and 5 °C, by using an ice bath. This helps to control the reaction rate and selectivity.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 1,4-benzodioxane to avoid localized areas of high concentration and temperature.
Q4: Besides dinitration, what other side products should I be aware of?
During the Williamson ether synthesis (Route A), a potential side reaction is the formation of polymeric materials. This can occur if both ends of the dihaloethane react with different catechol molecules, leading to chain extension.
Minimization of Polymerization:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization to form the desired 1,4-benzodioxane over intermolecular polymerization.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the other can also help to maintain a low concentration and favor the desired cyclization.
Q5: What is the best way to purify the crude 6-nitro-1,4-benzodioxane?
Purification of the final product is crucial to remove unreacted starting materials and side products.
-
Recrystallization: This is a common and effective method for purifying solid products like 6-nitro-1,4-benzodioxane. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is often an effective eluent system.
Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1,4-benzodioxane from 4-Nitrocatechol (Route A)
Materials:
-
4-Nitrocatechol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrocatechol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the stirred mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 6-nitro-1,4-benzodioxane as a solid.
| Parameter | Value |
| Starting Material | 4-Nitrocatechol |
| Reagents | 1,2-Dibromoethane, K₂CO₃ |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Typical Yield | 70-85% |
Visual Guides
Caption: Synthetic pathways to 6-nitro-1,4-benzodioxane and common side reactions.
Caption: Troubleshooting workflow for the synthesis of 6-nitro-1,4-benzodioxane.
References
Technical Support Center: Reduction of the Nitro Group on the Benzodioxin Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the reduction of a nitro group on the benzodioxin ring system.
Troubleshooting Guides
This section addresses common issues encountered during the reduction of nitro-substituted benzodioxin compounds and offers systematic approaches to troubleshoot and resolve them.
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired amino-benzodioxin is lower than anticipated.
Possible Causes and Troubleshooting Steps:
-
Insufficient Catalyst Activity (for Catalytic Hydrogenation):
-
Catalyst Quality: The catalyst (e.g., Pd/C, Pt/C, Raney Ni) may be old or have reduced activity. Use a fresh batch of catalyst from a reliable supplier.
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds) can poison the catalyst. Purify the starting material and use high-purity solvents and hydrogen.
-
Catalyst Loading: The catalyst loading may be too low. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Poor Solubility:
-
The nitro-benzodioxin derivative may have low solubility in the chosen solvent, limiting its interaction with the catalyst or reducing agent.
-
Solvent Selection: Use a solvent system in which the starting material is more soluble at the reaction temperature. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective. Co-solvents such as THF or ethyl acetate can also be employed.
-
-
Inefficient Mass Transfer (for Catalytic Hydrogenation):
-
Agitation: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen. Ensure vigorous stirring to maintain the catalyst in suspension.
-
Hydrogen Pressure: Atmospheric pressure of hydrogen may be insufficient. Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[1]
-
-
Reaction Conditions for Metal/Acid Reductions:
Issue 2: Formation of Side Products and Chemoselectivity Issues
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.
-
Other functional groups on the benzodioxin ring or its substituents are being reduced.
Possible Causes and Troubleshooting Steps:
-
Over-reduction or Reduction of Other Functional Groups:
-
Choice of Reducing Agent: Strong reducing agents like LiAlH4 are generally not suitable for the reduction of aromatic nitro groups to amines and can lead to the formation of azo compounds.[4] Catalytic hydrogenation with Pd/C can reduce other functional groups like alkenes, alkynes, or benzyl ethers.[5]
-
Chemoselective Reagents: For substrates with other reducible functional groups (e.g., halogens, carbonyls, esters), use more chemoselective methods:
-
SnCl₂·2H₂O: This reagent is known for its mildness and high chemoselectivity for the nitro group.[6]
-
Fe/HCl or Fe/NH₄Cl: These are classic and robust methods that often spare other functional groups.[7][8]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation.[9]
-
-
-
Dehalogenation:
-
Potential Benzodioxin Ring Cleavage:
-
While the 1,4-benzodioxin ring is generally stable, very harsh reductive conditions or certain Lewis acidic conditions could potentially lead to ring opening.
-
Milder Conditions: Opt for milder reduction methods such as transfer hydrogenation or reductions with Fe/NH₄Cl or Na₂S₂O₄ to minimize the risk of ring cleavage.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing a nitro group on a benzodioxin ring without affecting other sensitive functional groups?
A1: For high chemoselectivity, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is often the method of choice.[6] It is effective in reducing the nitro group while preserving a wide range of other functional groups such as esters, ketones, and halogens. Another reliable and cost-effective method is the use of iron powder in the presence of a mild acid like acetic acid or a salt such as ammonium chloride.[8]
Q2: My catalytic hydrogenation of a nitro-benzodioxin derivative is very slow. What can I do to speed it up?
A2: A slow hydrogenation reaction can often be accelerated by:
-
Increasing Hydrogen Pressure: Switching from a balloon setup to a high-pressure hydrogenation apparatus can significantly increase the reaction rate.[1]
-
Increasing Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve the kinetics.
-
Changing the Solvent: Ensure the substrate is well-dissolved. Using a protic solvent like methanol or ethanol can also enhance the reaction rate.
-
Checking the Catalyst: Use a fresh, active catalyst and consider a slight increase in the catalyst loading.
Q3: I am observing the formation of a precipitate during the workup of my SnCl₂ reduction, which makes extraction difficult. How can I resolve this?
A3: The precipitation of tin salts during basic workup is a common issue.[10] To manage this:
-
After the reaction, pour the mixture into ice water and then carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (pH ~8). This will precipitate tin hydroxides.
-
The tin salts can sometimes be dissolved by making the aqueous layer strongly basic (pH > 12) with concentrated NaOH.[10]
-
Alternatively, after basification, you can add Celite® to the mixture and filter the entire suspension through a pad of Celite® to remove the tin salts before proceeding with the extraction.[10]
Q4: Can I use transfer hydrogenation for the reduction of a nitro-benzodioxin?
A4: Yes, catalytic transfer hydrogenation is a viable and often milder alternative to using pressurized hydrogen gas. A common system is 10% Pd/C with a hydrogen donor such as ammonium formate or hydrazine.[9][11] This method is particularly useful for substrates that may be sensitive to the conditions of high-pressure hydrogenation.
Data Presentation
The following table summarizes common reduction methods for aromatic nitro groups, which are applicable to nitro-benzodioxin systems. The yields and conditions are representative and may require optimization for specific substrates.
| Reduction Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-4 atm), 10% Pd/C, EtOH, rt | 85-95 | High yield, clean reaction | Can reduce other functional groups, risk of dehalogenation |
| Metal/Acid Reduction | Fe powder, HCl/AcOH, EtOH/H₂O, reflux | 70-90 | Cost-effective, good for large scale | Acidic conditions, workup can be tedious |
| Stannous Chloride Reduction | SnCl₂·2H₂O, EtOH, reflux | 80-95 | Highly chemoselective, mild conditions | Stoichiometric amounts of tin salts, workup can be problematic |
| Transfer Hydrogenation | HCOONH₄, 10% Pd/C, MeOH, reflux | 80-95 | Avoids use of H₂ gas, mild conditions | May require optimization to prevent side reactions |
Experimental Protocols
Protocol 1: Reduction of 6-Nitro-1,4-benzodioxane using SnCl₂·2H₂O
Materials:
-
6-Nitro-1,4-benzodioxane
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-nitro-1,4-benzodioxane (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.[9]
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Carefully add saturated aqueous NaHCO₃ solution to the biphasic mixture with vigorous stirring until the aqueous layer is basic (pH ~8). A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 6-amino-1,4-benzodioxane.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation of 6-Nitro-1,4-benzodioxane
Materials:
-
6-Nitro-1,4-benzodioxane
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
-
Celite®
Procedure:
-
To a solution of 6-nitro-1,4-benzodioxane (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).[9]
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water to remove excess ammonium formate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify as needed.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
How to improve the solubility of 2,3-Dihydro-6-nitro-1,4-benzodioxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,3-Dihydro-6-nitro-1,4-benzodioxin for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound stems from its molecular structure. It possesses a largely nonpolar, aromatic benzodioxin core, which is hydrophobic. While the nitro group adds some polarity, the overall molecule has limited ability to form favorable hydrogen bonds with water, leading to poor solubility in aqueous solutions.
Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this?
A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[1][2] These methods can be broadly categorized into:
-
Physical Modifications: Techniques such as particle size reduction (micronization or nanosuspension) and modification of the drug's crystal structure (solid dispersions, co-crystallization) can improve dissolution rates.[1]
-
Chemical Modifications: This includes strategies like pH adjustment for ionizable compounds, salt formation, and complexation.[1][3]
-
Use of Excipients: Employing agents like co-solvents, surfactants, and cyclodextrins are common and effective methods.[4][5]
Q3: In which organic solvents can I expect this compound to be soluble?
A3: While specific quantitative data is limited in public literature, based on its chemical structure, it is expected to be readily soluble in polar aprotic organic solvents. Refer to the data summary table below for expected solubility in common laboratory solvents.
Q4: How should I prepare a stock solution for my experiments?
A4: It is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent where the compound shows high solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock can then be diluted into your aqueous experimental medium. Be aware that the compound may precipitate upon dilution; the troubleshooting guide below addresses this issue.
Solubility Data Summary
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical properties.
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Poor |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poor |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate |
Troubleshooting Guides
Issue: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
This is a common problem for poorly soluble compounds when the solvent environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one.
Caption: Decision tree for selecting a solubility enhancement technique.
Experimental Protocols
Protocol 1: Using a Co-solvent System
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6][7]
Objective: To find the minimum percentage of a co-solvent required to maintain the solubility of this compound at the desired final concentration.
Materials:
-
High-concentration stock solution of the compound in DMSO (e.g., 50 mM).
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[]
-
Aqueous experimental buffer.
Methodology:
-
Prepare a series of co-solvent/buffer solutions: Create solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in your aqueous buffer.
-
Test for precipitation: To each co-solvent/buffer solution, add the DMSO stock to achieve the desired final concentration of this compound.
-
Observe: Vortex each solution and let it stand for 15-30 minutes. Observe for any signs of precipitation or cloudiness.
-
Determine the optimal concentration: The lowest percentage of co-solvent that results in a clear, precipitate-free solution is the optimal concentration for your experiment.
-
Validation: Always run a vehicle control (buffer with the determined percentage of co-solvent and DMSO) in your assay to ensure the solvent system does not interfere with the experimental results.
Protocol 2: pH Adjustment
Adjusting the pH can significantly increase the solubility of weakly acidic or basic compounds by converting them into their more soluble ionized (salt) forms.[3][]
Note on Applicability: this compound does not have a strongly acidic or basic functional group that is readily ionizable within a typical physiological pH range. The nitro group is electron-withdrawing but does not typically deprotonate under normal aqueous conditions. Therefore, pH adjustment is unlikely to be an effective strategy for this specific molecule but is included here as a standard troubleshooting step for unknown compounds.
Protocol 3: Solubilization Using Surfactants or Cyclodextrins
A. Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate nonpolar drug molecules, effectively increasing their solubility in the bulk aqueous phase.[9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are commonly used.[4][10]
B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule, thereby increasing its aqueous solubility.[1]
Objective: To enhance solubility by forming a stable complex with the compound.
Materials:
-
This compound.
-
Cyclodextrin (e.g., β-Cyclodextrin, HP-β-CD) or a non-ionic surfactant (e.g., Polysorbate 80).
-
Aqueous experimental buffer.
Methodology (Cyclodextrin Example):
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the cyclodextrin used.
-
Add the compound: Add an excess amount of this compound powder directly to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Collect the supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex.
-
Determine concentration (Optional): Use a validated analytical method (e.g., HPLC-UV) to determine the exact concentration of the solubilized compound in the supernatant.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup or purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature (typically 0-10°C for mixed acid nitration) to prevent side reactions. - Ensure the correct stoichiometry of the nitrating agent. - Optimize the workup and purification procedures to minimize product loss. |
| Formation of Impurities | - Over-nitration (formation of dinitro compounds). - Formation of the 7-nitro isomer. - Oxidation of the starting material or product. | - Control the reaction temperature and the amount of nitrating agent to prevent over-nitration.[1] - The 6-nitro isomer is generally favored due to steric hindrance at the 7-position; however, the choice of solvent and nitrating agent can influence the isomer ratio.[2] - Maintain a low reaction temperature to minimize oxidation. |
| Difficult Purification | - Presence of oily byproducts. - Co-crystallization of isomers. | - Perform an initial wash with a saturated sodium bicarbonate solution to remove acidic impurities. - Recrystallization from ethanol is a common and effective method for purifying the desired 6-nitro isomer. Multiple recrystallizations may be necessary to achieve high purity. |
| Runaway Reaction | - Poor temperature control. - Addition of nitrating agent is too fast. | - Nitration reactions are highly exothermic and require careful temperature management. Use an efficient cooling bath and monitor the internal temperature closely. - Add the nitrating agent dropwise to maintain control over the reaction rate and temperature. |
| Product is an Oil or Dark in Color | - Presence of impurities, such as nitrophenols or oxidation byproducts. | - Wash the crude product with an aqueous solution of sodium bisulfite to remove colored impurities. - Purify by column chromatography on silica gel if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic nitration of 1,4-benzodioxan (also known as 2,3-dihydro-1,4-benzodioxin).[1] This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").
Q2: What are the key safety precautions to take when scaling up this synthesis?
A2: The nitration of aromatic compounds is a highly exothermic process, and the primary safety concern is the risk of a runaway reaction. Key precautions include:
-
Temperature Control: Maintain strict control over the reaction temperature using an efficient cooling system.
-
Slow Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to manage the rate of heat generation.
-
Adequate Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.
-
Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves and apron.
-
Emergency Plan: Have a clear plan for quenching the reaction in case of a thermal runaway.
Q3: How can I control the regioselectivity of the nitration to favor the 6-nitro isomer over the 7-nitro isomer?
A3: The ether-like oxygen atoms of the dioxin ring are ortho, para-directing.[2] The formation of the 6-nitro (para) isomer is generally favored over the 7-nitro (ortho) isomer due to reduced steric hindrance at the 6-position.[2] To maximize the yield of the 6-nitro isomer, it is important to carefully control the reaction conditions. The choice of nitrating agent and solvent can also influence the isomer ratio.[2]
Q4: What are the expected side products in this reaction?
A4: The primary side products are the 7-nitro isomer and dinitro derivatives, such as 6,7-dinitro-1,4-benzodioxane.[1] Oxidation of the aromatic ring can also lead to the formation of nitrophenols and other colored impurities.
Q5: What is the best method for purifying the final product?
A5: Recrystallization from ethanol is a commonly reported and effective method for purifying this compound. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.
| Nitrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) | Key Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | None (H₂SO₄ is the solvent) | 0 - 10 | 70 - 85 | >95 (after recrystallization) | Highly exothermic, requires careful temperature control. Standard industrial method. |
| Nitric Acid | Acetic Acid | 10 - 20 | 65 - 80 | >95 (after recrystallization) | Milder reaction conditions compared to mixed acid. May require longer reaction times. |
| Nitric Acid | Trifluoroacetic Acid | 0 - 5 | 75 - 90 | >98 (after recrystallization) | Can provide higher yields and cleaner reactions, but trifluoroacetic acid is more expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Mixed Acid
This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.
Materials:
-
1,4-Benzodioxan
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol (for recrystallization)
-
Saturated Sodium Bicarbonate Solution
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: To the flask, add 1,4-benzodioxan and concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until the 1,4-benzodioxan is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,4-benzodioxan. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. Then, wash with a cold, saturated sodium bicarbonate solution, followed by another wash with cold distilled water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as pale yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Reduction of 6-nitro-1,4-benzodioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 6-nitro-1,4-benzodioxane to 6-amino-1,4-benzodioxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 6-nitro-1,4-benzodioxane?
A1: The most frequently employed methods for the reduction of 6-nitro-1,4-benzodioxane to its corresponding amine include catalytic hydrogenation and metal-acid reductions. Common reagents include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Metal-Acid Systems: Tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or zinc (Zn) powder in acetic acid.[1][2]
Q2: What is "over-reduction" in the context of 6-nitro-1,4-benzodioxane, and how can it be prevented?
A2: Over-reduction refers to the reduction of functional groups beyond the desired transformation. In the case of 6-nitro-1,4-benzodioxane, this could potentially involve:
-
Hydrogenolysis of the dioxane ring: Cleavage of the ether linkages in the dioxane ring.
-
Reduction of the aromatic ring: Saturation of the benzene ring to a cyclohexyl ring.
Preventing over-reduction typically involves careful selection of the reducing agent and control of reaction conditions. Milder reducing agents and controlled reaction times and temperatures are crucial. For instance, catalytic transfer hydrogenation or reductions with SnCl₂ are generally considered milder than high-pressure catalytic hydrogenation with powerful catalysts.[3]
Q3: My catalytic hydrogenation of 6-nitro-1,4-benzodioxane is slow or incomplete. What are the possible causes?
A3: Several factors can lead to an inefficient catalytic hydrogenation:
-
Catalyst poisoning: The catalyst's active sites may be blocked by impurities in the starting material, solvent, or from the reaction apparatus. Sulfur-containing compounds are common poisons for palladium catalysts.[4]
-
Poor catalyst activity: The catalyst may be old, have been improperly stored, or may not be suitable for this specific substrate.
-
Insufficient hydrogen pressure: For reactions using H₂ gas, inadequate pressure can limit the reaction rate.
-
Poor mass transfer: Inefficient stirring can prevent proper mixing of the substrate, catalyst, and hydrogen.[4]
-
Product inhibition: The resulting amine product can sometimes adsorb to the catalyst surface, hindering further reaction.[5]
Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reduction?
A4: Improving selectivity involves optimizing the reaction conditions and choosing the appropriate reagent. Consider the following:
-
Choice of Reducing Agent: Some reagents are more chemoselective than others. For example, SnCl₂ is known for its mildness and can be a good choice when other reducible functional groups are present.[3]
-
Temperature Control: Running the reaction at a lower temperature can often minimize side reactions.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid further reduction of the product.
-
Catalyst Selection: If using catalytic hydrogenation, the choice of catalyst and support can influence selectivity.
Troubleshooting Guides
Issue 1: Low Yield of 6-amino-1,4-benzodioxane
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.- If the reaction stalls, consider adding a fresh portion of the reducing agent or catalyst. |
| Product Degradation | - 6-amino-1,4-benzodioxane is an oil that can oxidize in the air.[1] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the workup procedure is not overly harsh (e.g., avoid strong acids or bases for extended periods if the product is sensitive). |
| Poor Workup/Isolation | - Optimize the extraction and purification process. Ensure the pH is appropriately adjusted to extract the amine product into the organic phase.- Consider alternative purification methods like column chromatography. |
| Suboptimal Reaction Conditions | - Re-evaluate the choice of solvent, temperature, and reaction time. Literature suggests that some methods for this specific reduction give poor results.[1] |
Issue 2: Formation of Unidentified Byproducts (Potential Over-reduction)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | - Lower the reaction temperature.- Reduce the hydrogen pressure in catalytic hydrogenation.- Decrease the reaction time. |
| Highly Reactive Reducing Agent | - Switch to a milder reducing agent. For example, if using LiAlH₄ (which is generally not recommended for aromatic nitro reduction to amines), consider changing to SnCl₂ or catalytic transfer hydrogenation.[3] |
| Catalyst-Mediated Side Reactions | - Change the catalyst. For example, if Pd/C is suspected of causing hydrogenolysis, try a different catalyst like Raney Nickel. |
| Substrate Purity | - Ensure the starting 6-nitro-1,4-benzodioxane is pure, as impurities may lead to side reactions. |
Data Presentation
| Reduction Method | Reagents | Solvent | Yield of 6-amino-1,4-benzodioxane | Reference |
| Direct Reduction | Not specified | Not specified | 65% | [1] |
| Metal and Acid | Tin (Sn) and Hydrochloric Acid (HCl) | Water, Acetone, or Chloroform | Poor results | [1] |
| Metal and Acid | Stannous Chloride (SnCl₂) and Hydrochloric Acid (HCl) | Water, Acetone, or Chloroform | Poor results | [1] |
| Hydrogen Sulfide | H₂S or NaHS | Alkaline solution | Poor results | [1] |
| Metal and Acid | Zinc powder and Acetic Acid | Protic solvent | Not specified, but described as a preparative method | [2] |
Experimental Protocols
Protocol 1: Reduction of 6-nitro-1,4-benzodioxane using Zinc and Acetic Acid
This protocol is based on a described synthetic route for 6-amino-1,4-benzodioxane.[2]
Materials:
-
6-nitro-1,4-benzodioxane
-
Zinc powder
-
Acetic acid
-
A suitable protic solvent (e.g., ethanol, methanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-nitro-1,4-benzodioxane in a mixture of the chosen protic solvent and acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add zinc powder in portions to the stirred solution. The reaction is exothermic. Maintain the temperature below 20-25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with the protic solvent.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Carefully neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-amino-1,4-benzodioxane.
-
The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the reduction of 6-nitro-1,4-benzodioxane using Zinc and Acetic Acid.
Caption: Troubleshooting logic for low yield in the reduction of 6-nitro-1,4-benzodioxane.
References
Recrystallization protocol for purifying 2,3-Dihydro-6-nitro-1,4-benzodioxin
Technical Support Center: Purifying 2,3-Dihydro-6-nitro-1,4-benzodioxin
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of this compound, catering to researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | 1. Too much solvent was used: This is a common issue where the solution is not saturated enough for crystals to form.[1][2] 2. Cooling was too rapid: Quick cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3][4] 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath. 3. Change Solvent: Select a solvent in which the compound is less soluble at cold temperatures. |
| Oiling Out (Formation of a liquid layer instead of crystals) | 1. The melting point of the compound is lower than the boiling point of the solvent. [3][5] 2. The solution is supersaturated. 3. High concentration of impurities. | 1. Modify Solvent System: Add a co-solvent in which the compound is more soluble to lower the saturation point. Reheat to dissolve the oil and cool slowly.[3] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[1][3] 3. Charcoal Treatment: If the solution is colored, consider adding activated charcoal to the hot solution to remove impurities before filtration.[4] |
| Crystals Form in the Funnel During Hot Filtration | The solution cools and becomes saturated in the funnel, causing premature crystallization.[3] | 1. Use Excess Solvent: Add a small amount of extra hot solvent before filtration to keep the compound dissolved.[3] 2. Preheat the Funnel: Place the filter funnel over the boiling solvent in the collection flask to heat it with the vapor before starting the filtration. |
| Colored Impurities in Crystals | Impurities are trapped within the crystal lattice. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. 2. Slow Crystallization: Ensure the crystallization process is slow to allow for the formation of pure crystals.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polar nature of the nitro group and the ether linkages, polar solvents should be tested. A common starting point for nitroaromatic compounds is ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[6] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: How can I induce crystallization if no crystals form after cooling?
A2: If a supersaturated solution has formed, you can induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod to create a rough surface for nucleation.[1][3]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[1]
-
Further Cooling: If scratching and seeding are ineffective, try cooling the solution in an ice-salt bath.[5]
Q3: My compound "oiled out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][5] This can happen if the compound's melting point is low or if the solution is too concentrated.[3] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] Using a mixed solvent system can also help prevent oiling out.
Q4: How can I improve the purity of my final product?
A4: To enhance purity, ensure a slow rate of cooling to allow for the selective formation of crystals.[4] If colored impurities are present, use a minimal amount of activated charcoal. Washing the collected crystals with a small amount of ice-cold solvent will help remove any soluble impurities adhering to the crystal surface.[1]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized based on preliminary solubility tests.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
- Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
- Gently heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound completely at its boiling point.
- Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a large number of crystals upon cooling.
- If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[1]
3. Hot Filtration (if necessary):
- If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel to remove them.
4. Crystallization:
- Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
6. Drying:
- Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified crystals to assess their purity.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,3-Dihydro-6-nitro-1,4-benzodioxin and its Amino Derivative
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the known and potential biological activities of 2,3-dihydro-6-nitro-1,4-benzodioxin and its corresponding amino derivative, 6-amino-2,3-dihydro-1,4-benzodioxin. The 1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects. The nature of the substituent at the 6-position, in this case, a nitro versus an amino group, is expected to significantly influence the biological profile of the molecule.
While direct comparative studies detailing the specific biological activities of these two parent compounds are limited in publicly available literature, this guide synthesizes information on their general roles, inferred activities based on their functional groups, and the activities of their derivatives. This comparison highlights potential research avenues and provides a framework for their experimental evaluation.
Overview of Compounds
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The presence of the nitroaromatic group suggests its potential as a bioreductive prodrug, particularly in hypoxic environments characteristic of solid tumors.[1]
6-Amino-2,3-dihydro-1,4-benzodioxin serves as a versatile building block for the synthesis of a variety of pharmacologically active agents. Its derivatives have been investigated for their affinity towards adrenergic and serotonin receptors, and for their enzyme inhibitory properties.
Comparative Biological Activity: A Predictive Outlook
Based on the established roles of the 1,4-benzodioxin core and the influence of nitro and amino functional groups, a hypothetical comparison of their biological activities is presented below. It is crucial to note that the following data is illustrative and necessitates experimental validation.
Table 1: Hypothetical Comparative Activity Profile
| Biological Target/Assay | This compound | 6-Amino-2,3-dihydro-1,4-benzodioxin |
| Receptor Binding Affinity (Ki, nM) | ||
| α1-Adrenergic Receptor | >10,000 | ~1,000 - 5,000 |
| 5-HT1A Serotonin Receptor | >10,000 | ~500 - 2,000 |
| Enzyme Inhibition (IC50, µM) | ||
| Acetylcholinesterase | >100 | ~50 - 100 |
| α-Glucosidase | >100 | ~75 - 150 |
| Cytotoxicity (CC50, µM) | ||
| HeLa (Normoxia) | >100 | >100 |
| HeLa (Hypoxia) | ~20 - 50 | >100 |
Rationale for Predicted Activities:
-
Receptor Binding: The amino group in the 6-amino derivative can act as a hydrogen bond donor and is a common feature in many aminergic receptor ligands. This suggests it would have a higher, albeit likely modest, affinity for adrenergic and serotonin receptors compared to the electron-withdrawing nitro group.
-
Enzyme Inhibition: Derivatives of 6-amino-2,3-dihydro-1,4-benzodioxin have shown inhibitory activity against acetylcholinesterase and α-glucosidase. While the parent amino compound itself may not be a potent inhibitor, it is a more likely candidate for weak inhibitory activity than its nitro counterpart.
-
Cytotoxicity: The nitroaromatic moiety of this compound is a key structural feature of hypoxia-activated prodrugs.[1] Under low oxygen conditions, the nitro group can be reduced to cytotoxic metabolites, leading to selective cell killing. This effect would not be present in the amino derivative.
Proposed Experimental Protocols for Validation
To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinities (Ki) of the compounds for α1-adrenergic and 5-HT1A serotonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., CHO cells for human α1-adrenergic receptor or HEK293 cells for human 5-HT1A receptor).
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[2]
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors or [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound or 6-amino-2,3-dihydro-1,4-benzodioxin).[2][3]
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.
-
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the IC50 values of the compounds against AChE.
Methodology:
-
Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[4]
-
Assay Procedure:
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
b) α-Glucosidase Inhibition Assay
Objective: To determine the IC50 values of the compounds against α-glucosidase.
Methodology:
-
Reagents: α-Glucosidase (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, in a phosphate buffer (pH 6.8).[6]
-
Assay Procedure:
-
Measurement: Measure the absorbance at 405 nm.[6]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects (CC50) of the compounds on a cancer cell line (e.g., HeLa) under both normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48-72 hours) under either standard (normoxic) or low oxygen (hypoxic, e.g., 1% O2) conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7][8][9] Viable cells with active metabolism will reduce MTT to purple formazan crystals.[7][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at a wavelength of 570-590 nm.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Hypothesized bioactivation of this compound.
Caption: Experimental workflow for radioligand receptor binding assays.
Caption: Structure-activity relationship of the nitro and amino groups.
Conclusion
The conversion of the nitro group in this compound to an amino group in its derivative fundamentally alters the electronic properties and potential biological interactions of the molecule. While the nitro compound presents an interesting candidate for development as a hypoxia-activated prodrug, its amino counterpart serves as a valuable scaffold for developing ligands for aminergic receptors and enzyme inhibitors. The direct comparative biological data for these two specific molecules is currently lacking, representing a clear research opportunity. The experimental protocols and predictive framework provided in this guide offer a solid foundation for initiating such an investigation.
References
- 1. This compound | 16498-20-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
A Comparative Analysis of 1,4-Benzodioxane-Based PARP1 Inhibitors: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various 1,4-benzodioxane-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The following sections detail their inhibitory activities, the experimental protocols for evaluation, and the underlying signaling pathways.
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The 1,4-benzodioxane scaffold has been explored for the development of novel PARP1 inhibitors, leading to the identification of several potent compounds.
Comparative Efficacy of 1,4-Benzodioxane-Based PARP1 Inhibitors
The inhibitory efficacy of several 1,4-benzodioxane derivatives against PARP1 has been evaluated using recombinant enzyme assays. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Chemical Name | PARP1 IC50 (µM) |
| 3 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 |
| 31 | Benzo[d][1][3]dioxole-4-carboxamide | ≥2.5 |
| 32 | 2,3,4,5-tetrahydrobenzo[b][1][2]dioxepine-6-carboxamide | >2.5 (15% inh.) |
Data sourced from a study on the synthesis and evaluation of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[3]
Initial screening of a small molecule library identified compounds 3 , 4 , and 10 as having significant PARP1 inhibitory activity.[3] Compound 4 , a 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was selected for further optimization due to its tractable structure and novelty.[3] This led to the development of compound 49 , which demonstrated the most potent PARP1 inhibition in the series with an IC50 value of 0.082 µM.[3] The study also explored modifications to the fused ring system, revealing that a six-membered dioxine ring, as seen in the 1,4-benzodioxane scaffold, appears to be optimal for inhibitory activity when compared to a five-membered (benzodioxole, 31 ) or seven-membered (benzodioxepine, 32 ) ring.[3]
Experimental Protocols
In Vitro PARP1 Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.
-
Compound Addition: Test compounds are serially diluted in assay buffer and added to the wells. A vehicle control (DMSO) and a positive control inhibitor are also included.
-
Enzyme Reaction: A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ is prepared and added to each well to initiate the reaction.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARP1-catalyzed biotinylation of histones.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated to bind to the biotinylated histones.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells.
-
Data Acquisition: The chemiluminescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the PARP1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specific period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the vehicle control. The IC50 value, representing the concentration at which cell viability is reduced by 50%, is determined by plotting the percent viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in Single-Strand Break Repair
Upon detection of a single-strand DNA break, PARP1 is recruited to the site of damage. This triggers its catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair. 1,4-benzodioxane-based PARP1 inhibitors act by competing with the native substrate NAD+ for the catalytic site of PARP1, thereby preventing PARylation and the subsequent recruitment of the DNA repair machinery.
Caption: PARP1 signaling cascade initiated by a single-strand DNA break.
Experimental Workflow for PARP1 Inhibitor Evaluation
The evaluation of novel PARP1 inhibitors typically follows a multi-step process, beginning with the assessment of their direct enzymatic inhibition, followed by the determination of their cytotoxic effects on cancer cell lines.
Caption: A typical experimental workflow for the evaluation of PARP1 inhibitors.
References
The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzodioxane Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-substituted 1,4-benzodioxane derivatives, focusing on their interaction with adrenergic and serotonin receptors. By presenting key experimental data in a clear, comparative format, alongside detailed experimental protocols and a visualization of the underlying signaling pathway, this guide aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the pharmacological profile of this important class of compounds.
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Modifications at the 6-position of this scaffold have been shown to profoundly influence the affinity and selectivity of these derivatives for various G-protein coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A serotonin receptors. This guide delves into the quantitative aspects of this relationship, offering a valuable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, expressed in nanomolars) of a series of 6-substituted 1,4-benzodioxane derivatives for human cloned α1a, α1b, α1d-adrenergic, and 5-HT1A serotoninergic receptors. The data is extracted from a seminal study by Quaglia et al. (1999), which provides a systematic investigation into the SAR of these compounds.[1] The prototype compound, WB 4101, is included for reference.
| Compound | 6-Substituent | α1a-AR Ki (nM) | α1b-AR Ki (nM) | α1d-AR Ki (nM) | 5-HT1A-R Ki (nM) |
| WB 4101 | -H | 0.25 | 2.5 | 0.5 | 1.2 |
| Compound 3 | -NH2 | 0.45 | 4.5 | 0.8 | 250 |
| Compound 4 | -NO2 | 12 | 150 | 20 | >10000 |
| Compound 5 | -CN | 8 | 90 | 15 | >10000 |
| Compound 7 | -CH3 | 0.3 | 3.0 | 0.6 | 150 |
| Compound 9 | -OCH3 | 2.0 | 25 | 3.5 | 800 |
Analysis of Structure-Activity Relationships:
The data presented in the table reveals several key SAR trends for 6-substituted 1,4-benzodioxane derivatives:
-
Impact of Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent at the 6-position significantly impacts binding affinity. Small, electron-donating or neutral substituents, such as hydrogen (WB 4101) and methyl (Compound 7), generally maintain high affinity across the tested α1-adrenergic receptor subtypes. Conversely, the introduction of strongly electron-withdrawing groups like nitro (Compound 4) and cyano (Compound 5) leads to a dramatic decrease in affinity for all α1-AR subtypes and a near-complete loss of affinity for the 5-HT1A receptor.
-
Influence on Selectivity: While most of the high-affinity compounds display a preference for the α1a and α1d subtypes over the α1b subtype, the 6-substituent can modulate this selectivity. For instance, the amino group in Compound 3, while slightly reducing affinity compared to WB 4101, retains the selectivity profile.
-
Critical Role for 5-HT1A Receptor Affinity: The data strongly suggests that the 6-position is critical for interaction with the 5-HT1A receptor. Any substitution on the benzene ring of the 1,4-benzodioxane moiety, as seen in compounds 3, 4, 5, 7, and 9, leads to a significant reduction in affinity for the 5-HT1A receptor compared to the unsubstituted WB 4101. This finding is particularly relevant for the design of selective α1-adrenergic antagonists with minimal serotonergic activity.
Experimental Protocols
The quantitative data presented in this guide were generated using standardized and widely accepted experimental protocols. Below are detailed methodologies for the key assays employed in determining the pharmacological profile of 6-substituted 1,4-benzodioxane derivatives.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] These assays measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1a, α1b, or α1d-adrenergic receptor subtypes, or HeLa cells expressing the human 5-HT1A receptor, are cultured to confluency.
-
The cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[3]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 200-400 µg/mL, as determined by a protein assay such as the Bradford or BCA method.[3]
2. Binding Assay Protocol:
-
The competitive binding assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors or [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., phentolamine for α1-ARs).[4]
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays: [35S]GTPγS Binding
To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. The [35S]GTPγS binding assay is a widely used method to measure the activation of G-proteins following receptor stimulation.[5][6]
1. Assay Principle:
-
GPCRs, upon activation by an agonist, catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.
-
This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The incorporation of the radiolabel provides a direct measure of G-protein activation.[7]
2. Assay Protocol:
-
The assay is performed using the same membrane preparations as in the radioligand binding assays.
-
The membranes are incubated in an assay buffer containing GDP, the test compound (agonist), and [35S]GTPγS.
-
To determine the effect of antagonists, membranes are pre-incubated with the antagonist before the addition of a known agonist.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) and then terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
3. Data Analysis:
-
Agonist activity is determined by the concentration-dependent increase in [35S]GTPγS binding above basal levels. The potency (EC50) and efficacy (Emax) of the agonist are calculated from the dose-response curve.
-
Antagonist activity is measured by the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
The adrenergic and serotonin receptors targeted by 1,4-benzodioxane derivatives are members of the G-protein coupled receptor (GPCR) superfamily. The following diagram illustrates the general signaling cascade initiated upon the activation of a GPCR.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
In Vitro Efficacy of 2,3-Dihydro-6-nitro-1,4-benzodioxin Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of 2,3-Dihydro-6-nitro-1,4-benzodioxin derivatives and related analogs. The data presented herein is compiled from various studies to facilitate an objective assessment of their therapeutic potential.
The 1,4-benzodioxan scaffold is a prominent heterocyclic framework in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of this structure have been explored for various therapeutic applications, including as antihypertensive agents, treatments for nervous system disorders, and as antagonists for several receptor types.[1] The introduction of a nitro group at the 6-position of the benzodioxin ring can significantly modulate the molecule's electronic properties and biological activity, making this compound a key starting material for the synthesis of novel therapeutic agents.[1] This guide focuses on the in vitro testing of these derivatives, with a particular emphasis on their potential as enzyme inhibitors.
Comparative Efficacy of 1,4-Benzodioxin Derivatives
The following table summarizes the in vitro inhibitory activities of various 2,3-dihydro-1,4-benzodioxin derivatives against different enzymes. While extensive quantitative data for 6-nitro substituted derivatives is limited in the reviewed literature, the available information provides valuable insights into the structure-activity relationships of this class of compounds.
Table 1: In Vitro Enzyme Inhibition by 2,3-Dihydro-1,4-benzodioxin Derivatives
| Compound ID | Derivative Class | Target Enzyme | In Vitro Assay | IC50 (µM) | Reference |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Recombinant PARP1 enzyme assay | 5.8 | [2] |
| 15 | 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Recombinant PARP1 enzyme assay | > 5 | [2] |
| 16 | 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | Recombinant PARP1 enzyme assay | > 5 | [2] |
| - | N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Lipoxygenase | Enzyme inhibition assay | Moderate Inhibition | [3] |
| - | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | α-Glucosidase | Enzyme inhibition assay | Substantial Inhibition | [4] |
| - | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | Acetylcholinesterase | Enzyme inhibition assay | Weak Inhibition | [4] |
| 9-2p | 1,4-benzodioxine derivative | GPIIb/IIIa | GPIIb/IIIa antagonistic activity | 2.3 | [5] |
| - | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Not specified (in vivo model) | Carrageenan induced rat paw edema | Comparable to Ibuprofen | [6] |
Note: A study on PARP1 inhibitors reported that the introduction of nitro groups on the phenyl portion of the benzodioxine ring (compounds 15 and 16) led to a dramatic loss of activity compared to the non-nitrated analog (compound 4).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
PARP1 Inhibition Assay
This assay quantifies the inhibitory effect of test compounds on the activity of the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Activated DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Anti-PAR antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Histone H1 is coated onto the wells of a 96-well plate and incubated overnight at 4°C. The plate is then washed with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD+ is added to each well.
-
Compound Addition: Test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Enzyme Initiation: The enzymatic reaction is initiated by adding recombinant PARP1 to each well. The plate is then incubated at room temperature for 1 hour.
-
Detection:
-
The plate is washed, and the primary anti-PAR antibody is added and incubated.
-
After another wash, the HRP-conjugated secondary antibody is added and incubated.
-
Following a final wash, the chemiluminescent HRP substrate is added to the wells.
-
The reaction is stopped, and the chemiluminescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.[2]
Visualizing Molecular Pathways and Experimental Processes
Diagrams are provided below to illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP1 inhibitors.
Caption: PARP1 signaling pathway in DNA repair and the mechanism of its inhibition.
Caption: A typical experimental workflow for an in vitro PARP1 inhibition assay.
References
- 1. This compound | 16498-20-7 | Benchchem [benchchem.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel 1,4-Benzoquinone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of recently developed 1,4-benzoquinone analogues against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer a clear, objective overview of the anti-cancer potential of these emerging compounds. Detailed experimental protocols for the cited cytotoxicity assays and diagrams of the key signaling pathways involved are also provided to support further research and development in this area.
Cytotoxicity Comparison of Novel 1,4-Benzoquinone Analogues
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of novel 1,4-benzoquinone analogues against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher cytotoxic potency.
| Compound ID | Analogue Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ABQ-3 | 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone | HCT-116 | Colon Carcinoma | 5.22 ± 2.41 | [1] |
| MCF-7 | Breast Adenocarcinoma | 7.46 ± 2.76 | [1] | ||
| K562 | Chronic Myelogenous Leukemia | 0.82 ± 0.07 | [1] | ||
| Jurkat | Acute T-cell Leukemia | 1.51 ± 0.29 | [1] | ||
| MT-2 | Adult T-cell Leukemia | 5.41 ± 0.95 | [1] | ||
| MeDZQ | 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone | MH-22A | Mouse Hepatoma | 0.31 ± 0.1 | [2][3] |
| Compound 12 | 2,5-bis(cyclohexylamino)-1,4-benzoquinone | HL-60 | Leukemia | Not specified | [4][5] |
| MDA-MB-435 | Melanoma | Not specified | [4][5] | ||
| SF-295 | Glioblastoma | Not specified | [4][5] | ||
| HCT-8 | Colon Carcinoma | Not specified | [4][5] | ||
| Compound 4 | Furan-containing chalcone-1,4-benzohydroquinone hybrid | MCF-7 | Breast Adenocarcinoma | ~30.2 | [6] |
| HT-29 | Colorectal Carcinoma | ~33.9 | [6] | ||
| Compound 5 | Diacetylated furan-containing chalcone-1,4-benzohydroquinone hybrid | MCF-7 | Breast Adenocarcinoma | ~21.9 | [6] |
| HT-29 | Colorectal Carcinoma | ~18.6 | [6] | ||
| Compound 8 | Pyrazoline-1,4-benzohydroquinone hybrid | HT-29 | Colorectal Carcinoma | ~30.9 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Novel 1,4-benzoquinone analogues
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzoquinone analogues in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Novel 1,4-benzoquinone analogues
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzoquinone analogues for 48 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the cytotoxicity of novel 1,4-benzoquinone analogues.
Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.
Proposed Signaling Pathway for 1,4-Benzoquinone Analogue-Induced Apoptosis
Many 1,4-benzoquinone analogues exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway initiated by 1,4-benzoquinone analogues.
This guide serves as a foundational resource for researchers in medicinal chemistry and drug discovery, providing a comparative overview and detailed protocols to facilitate the evaluation of novel 1,4-benzoquinone analogues as potential anticancer therapeutics.
References
- 1. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating Pharmacophore Models for Alpha(1)-Adrenoceptor Antagonists: A Benzodioxane-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists, with a specific focus on the use of benzodioxane derivatives as a key structural class. By objectively comparing the binding affinities of various benzodioxanes against the three alpha(1)-adrenoceptor subtypes (α1A, α1B, and α1D), this document serves as a critical resource for researchers engaged in the design and discovery of novel and selective α1-antagonists. Detailed experimental protocols and visual representations of key processes are included to support and guide further research.
Alpha(1)-adrenoceptors, which are G-protein coupled receptors, are pivotal in the regulation of smooth muscle tone and are implicated in conditions such as hypertension and benign prostatic hyperplasia. The development of subtype-selective antagonists is a key objective in medicinal chemistry to minimize side effects. Pharmacophore modeling is an essential computational tool in this endeavor, providing a 3D representation of the essential chemical features required for a ligand to bind to its target receptor. The validation of such models is a crucial step to ensure their predictive power in identifying new, potent, and selective antagonists.
Comparative Analysis of Benzodioxane Derivatives
The following table summarizes the binding affinities (Ki values) of a selection of benzodioxane derivatives and related compounds for the human α1A, α1B, and α1D-adrenoceptor subtypes. This data is essential for validating pharmacophore models, as a successful model should be able to rationalize these differences in affinity and selectivity. The data is derived from radioligand binding assays using [3H]prazosin.[1][2]
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1A Selectivity vs α1B | α1A Selectivity vs α1D |
| Prazosin | 0.23 | 0.23 | 0.46 | 1.0 | 2.0 |
| WB-4101 | 0.21 | 3.0 | 1.3 | 14.3 | 6.2 |
| 5-Methylurapidil | 4.6 | 30.0 | 1.3 | 6.5 | 0.3 |
| Tamsulosin | 0.18 | 3.9 | 2.2 | 21.7 | 12.2 |
| Silodosin | 0.31 | 210 | 74 | 677.4 | 238.7 |
| Doxazosin | 0.26 | 0.35 | 0.47 | 1.3 | 1.8 |
Experimental Protocols
The validation of a pharmacophore model is fundamentally reliant on high-quality experimental data. The following is a detailed methodology for a radioligand binding assay, a key experiment used to determine the binding affinity of compounds like the benzodioxane derivatives listed above.
Radioligand Binding Assay for Alpha(1)-Adrenoceptors
Objective: To determine the inhibitory constant (Ki) of test compounds for the α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
CHO cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.
-
[3H]prazosin (radioligand).
-
Test compounds (benzodioxane derivatives).
-
Cell culture medium (e.g., DMEM/F-12).
-
Serum-free medium.
-
96-well view plates.
-
Scintillation counter (e.g., Topcount).
-
Tamsulosin (for non-specific binding determination).
Procedure:
-
Cell Culture: Grow CHO cells expressing the target α1-adrenoceptor subtype to confluence in 96-well view plates.
-
Assay Preparation: On the day of the assay, wash the cells with serum-free medium.
-
Incubation:
-
Prepare a series of dilutions of the test compounds in serum-free medium.
-
To each well, add the competing test compound at various concentrations.
-
Add a constant concentration of [3H]prazosin to each well.
-
For determining non-specific binding, use a high concentration of a known non-labeled antagonist like tamsulosin (10 µM for α1A and α1B, and 100 µM for α1D).[3]
-
For determining total binding, add only the radioligand and buffer.
-
The final volume in each well should be 200 µl.[3]
-
-
Incubation Period: Incubate the plates at 37°C for 2 hours.[3]
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the pharmacophore model validation workflow and the signaling pathway of alpha(1)-adrenoceptors.
Caption: Workflow for Pharmacophore Model Validation.
Caption: Alpha(1)-Adrenoceptor Signaling Pathway.
References
- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermodynamic Stability of 1,2-, 1,3-, and 1,4-Benzodioxane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic stability of three structural isomers of benzodioxane: 1,2-benzodioxane, 1,3-benzodioxane, and 1,4-benzodioxane. An understanding of the relative stability of these heterocyclic compounds is crucial for their application in medicinal chemistry and drug development, where the benzodioxane moiety serves as a scaffold in various pharmacologically active agents. This document summarizes available experimental and computational data, details relevant experimental protocols, and presents logical workflows for stability determination.
Introduction to Benzodioxane Isomers
Benzodioxanes are bicyclic compounds consisting of a benzene ring fused to a dioxane ring. The three isomers are distinguished by the relative positions of the two oxygen atoms in the dioxane ring. 1,4-Benzodioxane and its derivatives are widely found in nature and are known for their significant biological activities. In contrast, 1,2-benzodioxane is generally considered unstable due to the presence of a peroxide linkage, and 1,3-benzodioxane often serves as a synthetic intermediate. The thermodynamic stability of these isomers is a critical factor influencing their synthesis, storage, and biological function.
Comparative Stability: An Overview
The relative stability of the benzodioxane isomers follows the order: 1,4-benzodioxane > 1,3-benzodioxane > 1,2-benzodioxane. This trend is primarily attributed to the nature of the chemical bonds within the dioxane ring.
-
1,4-Benzodioxane is recognized as the most chemically and thermally stable of the three isomers. This high stability is a key reason for its prevalence as a scaffold in numerous pharmaceutical compounds.
-
1,3-Benzodioxane is less stable than the 1,4-isomer. It is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the opening of the dioxane ring.
-
1,2-Benzodioxane is inherently unstable due to the weak peroxide (O-O) bond. Such cyclic peroxides are known to be sensitive to heat and can undergo homolytic cleavage of the O-O bond, initiating decomposition pathways.
Quantitative Stability Data
Thermodynamic stability can be quantitatively assessed through parameters such as the standard enthalpy of formation (ΔHf°) and the heat of combustion (ΔHc°). A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.
| Isomer | Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | Method |
| 1,4-Benzodioxane | -204 kJ·mol⁻¹[1] | Experimental (from vapor pressure) |
| 1,3-Benzodioxane | Data not readily available in cited literature | - |
| 1,2-Benzodioxane | Data not readily available in cited literature (qualitatively unstable) | - |
Note: While specific experimental values for 1,2- and 1,3-benzodioxane are not available in the reviewed literature, computational chemistry provides a viable alternative for estimating these values.
Experimental Protocols for Determining Thermodynamic Stability
The experimental determination of the thermodynamic stability of organic compounds primarily relies on calorimetric techniques.
Static Bomb Calorimetry for Enthalpy of Combustion
This method is used to measure the heat released during the complete combustion of a substance at constant volume.
Methodology:
-
Sample Preparation: A precisely weighed sample of the benzodioxane isomer is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 3 MPa.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the combustion is absorbed by the water and the bomb, causing a temperature rise that is measured with high precision.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.
Calvet Microcalorimetry for Enthalpy of Vaporization/Sublimation
This technique is used to measure the enthalpy change associated with phase transitions, which is necessary to convert the enthalpy of formation from the condensed phase to the gas phase.
Methodology:
-
Sample Placement: A small amount of the sample is placed in a sample cell within the microcalorimeter.
-
Heating Program: The sample is subjected to a controlled temperature program to induce vaporization or sublimation.
-
Heat Flow Measurement: The heat flow to or from the sample is measured relative to a reference cell.
-
Enthalpy Calculation: The enthalpy of the phase transition is determined by integrating the heat flow over the duration of the transition.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the temperatures of phase transitions (melting, boiling) and to assess thermal stability by identifying the onset temperature of decomposition.
Methodology:
-
Sample and Reference: A small, weighed amount of the sample and an inert reference material are placed in separate pans.
-
Controlled Heating: Both pans are heated at a constant rate.
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Analysis: Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram, providing information on the thermal stability of the compound.
Logical Workflow for Stability Determination
The following diagram illustrates the workflow for the experimental and computational determination of the thermodynamic stability of benzodioxane isomers.
Caption: Workflow for determining and comparing the stability of benzodioxane isomers.
Decomposition Pathways
The decomposition pathways of benzodioxane isomers are closely linked to their structural features.
-
1,2-Benzodioxane: As a cyclic peroxide, its decomposition is expected to be initiated by the homolytic cleavage of the weak O-O bond. This would generate a diradical species that can undergo further reactions, such as fragmentation or rearrangement, to yield more stable products.
-
1,3-Benzodioxane: The decomposition of 1,3-benzodioxanes, especially under acidic conditions, often involves the cleavage of the C-O bonds of the acetal or ketal group. Computational studies on related 1,3-dioxane compounds suggest that thermal decomposition can proceed through concerted or stepwise mechanisms, potentially leading to the formation of carbonyl compounds and alkenes.
-
1,4-Benzodioxane: Due to its higher stability, the decomposition of 1,4-benzodioxane requires more forcing conditions. The reaction pathways are less studied, but likely involve cleavage of the ether linkages at elevated temperatures or under specific catalytic conditions.
The following diagram illustrates a generalized decomposition initiation for 1,2-benzodioxane.
Caption: Initiating step in the thermal decomposition of 1,2-benzodioxane.
Conclusion
The comparative stability of benzodioxane isomers is a critical consideration for their application in research and development. The available data unequivocally indicates that 1,4-benzodioxane is the most stable isomer, making it a reliable and robust scaffold for drug design. Conversely, the inherent instability of 1,2-benzodioxane limits its practical use but makes it an interesting subject for studying reaction mechanisms involving peroxides. 1,3-benzodioxane occupies an intermediate position in terms of stability. For a more precise quantitative comparison, further experimental or computational studies to determine the enthalpy of formation of 1,2- and 1,3-benzodioxane are warranted. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
The Efficacy of Nitro-benzodioxin Derivatives as Hypoxia-Activated Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is characterized by regions of low oxygen tension, or hypoxia, a condition that contributes to tumor progression, metastasis, and resistance to conventional cancer therapies. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of bioreductive agents that are selectively activated under hypoxic conditions to release a cytotoxic effector. Among the various scaffolds explored for HAP design, nitroaromatic compounds have shown considerable promise. This guide provides a comparative analysis of nitro-benzodioxin derivatives as hypoxia-activated prodrugs, evaluating their efficacy against other notable HAPs and detailing the experimental methodologies used for their assessment.
Mechanism of Action: The Hypoxia-Selective Activation of Nitroaromatics
Nitroaromatic HAPs are designed to exploit the increased levels of reductase enzymes present in the hypoxic tumor microenvironment. The core principle of their activation is the reduction of the nitro group. Under normal oxygen levels (normoxia), the initial one-electron reduction of the nitro group forms a radical anion. This radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle, preventing the release of the cytotoxic agent. However, under hypoxic conditions, the lower oxygen concentration allows for further reduction of the nitro radical to nitroso, hydroxylamine, and ultimately amine species. This bio-reduction triggers a conformational change or fragmentation of the molecule, releasing the active cytotoxic drug to exert its anti-tumor effect.[1]
Comparative Efficacy: Nitro-benzodioxin Derivatives vs. Other Hypoxia-Activated Prodrugs
A direct and extensive comparison of a series of nitro-benzodioxin derivatives with other established HAPs is limited in the current literature. However, we can extrapolate and compare their potential efficacy based on data from structurally related nitroaromatic compounds. The following tables summarize the in vitro cytotoxicity of various nitroaromatic HAPs, including examples that can serve as surrogates for understanding the potential of nitro-benzodioxin derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Nitroaromatic Hypoxia-Activated Prodrugs
| Compound | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Nitroaromatic Mustards (PR-104A surrogates) | |||||
| Dinitrobenzamide mustard SN 23862 | UV4 | >100 | ~2.5 | >40 | This data is illustrative and based on similar compounds. |
| Nitroimidazole Derivatives (TH-302 surrogates) | |||||
| 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole | AA8 | >100 | ~14 | >7 | This data is illustrative and based on similar compounds. |
| Nitro-benzodioxin Analogs (Illustrative) | |||||
| Hypothetical Compound A | HT29 | 85 | 1.5 | 56.7 | Data for nitro-benzodioxin derivatives is not readily available in comparative studies. This is a hypothetical example. |
| Hypothetical Compound B | H460 | 92 | 2.1 | 43.8 | Data for nitro-benzodioxin derivatives is not readily available in comparative studies. This is a hypothetical example. |
| Other Nitroaromatic Prodrugs | |||||
| NBGNU (23) | SF763 | 580 | 126 | 4.6 | [2] |
| 2-nitrofuran 69 | A549 | 2.2 | 0.05 | 44 | [3] |
| Prodrug 21 (Doxorubicin prodrug) | A549 | 9.6 | 1.2 | 8 | [1] |
Note: The data for nitro-benzodioxin derivatives is currently limited in publicly available, peer-reviewed literature, necessitating further research to establish a direct comparison. The presented data for other nitroaromatics provides a benchmark for the expected performance of this class of compounds.
Table 2: In Vivo Antitumor Efficacy of Selected Hypoxia-Activated Prodrugs
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| AQ4N | Calu-6 xenograft | 60 mg/kg single dose + cisplatin + radiation | Enhanced response compared to cisplatin + radiation alone | [4] |
| Prodrug 21 (Doxorubicin prodrug) | A549 tumor-bearing mice | 1.5 mg/kg x 4 daily | 3-fold slower tumor growth than doxorubicin | [1] |
| Hypothetical Nitro-benzodioxin Derivative | 4T1 syngeneic model | To be determined | Data not available | Further in vivo studies are required. |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of HAPs. Below are outlines of key experimental procedures.
In Vitro Hypoxia Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) under both normal and low oxygen conditions.
Materials:
-
Cancer cell lines (e.g., HT29, H460, A549)
-
Cell culture medium and supplements
-
Test compounds (nitro-benzodioxin derivatives and comparators)
-
96-well plates
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
Cytotoxicity assay reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control.
-
Normoxic/Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and another set in a hypoxia chamber (e.g., 1% O₂) for a specified duration (e.g., 48-72 hours).
-
Cytotoxicity Measurement: After incubation, measure cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each compound under both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). A higher HCR indicates greater hypoxia selectivity.
In Vivo Evaluation in Xenograft Models
This protocol assesses the antitumor efficacy of a HAP in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if required)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for hypoxia markers).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion and Future Directions
Nitro-benzodioxin derivatives hold theoretical promise as hypoxia-activated prodrugs due to their nitroaromatic scaffold, which is a well-established trigger for hypoxia-selective activation. However, a significant gap exists in the literature regarding their direct synthesis, in vitro cytotoxicity, and in vivo efficacy data in comparison to other leading HAPs. The illustrative data from structurally similar compounds suggest that high hypoxic cytotoxicity ratios and significant tumor growth inhibition could be achievable.
Future research should focus on the systematic synthesis and evaluation of a library of nitro-benzodioxin derivatives. Direct, head-to-head comparative studies with established HAPs like PR-104A and TH-302, using standardized in vitro and in vivo protocols, are essential to definitively determine their therapeutic potential. Such studies will be crucial in validating this promising, yet underexplored, class of hypoxia-activated prodrugs for cancer therapy.
References
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo activation of the hypoxia-targeted cytotoxin AQ4N in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Properties of 1,4-Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antihypertensive properties of various 1,4-benzodioxane derivatives. The information is curated from preclinical studies to assist researchers in understanding the structure-activity relationships (SAR) of this class of compounds and to guide future drug discovery efforts. The data presented herein focuses on their antagonism of α1-adrenergic receptors, a key mechanism for their blood pressure-lowering effects.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for a selection of 1,4-benzodioxane derivatives. These compounds are primarily investigated for their ability to block α1-adrenoceptors, which are critical in regulating vascular tone and blood pressure.
Table 1: In Vitro α1-Adrenoceptor Antagonist Potency of 1,4-Benzodioxane Derivatives
The antagonist potency of the compounds is expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. The data is compiled from functional assays in various isolated rat tissues, each expressing a predominant α1-adrenoceptor subtype.
| Compound | Chemical Structure | α1A-Adrenoceptor (Rat Vas Deferens) pA2 | α1B-Adrenoceptor (Rat Spleen) pA2 | α1D-Adrenoceptor (Rat Aorta) pA2 | Reference |
| WB4101 | 2-((2,6-dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane | 9.54[1] | 8.85[1] | 9.21[1] | [1] |
| Phendioxan | 2-((2-methoxyphenoxy)ethylaminomethyl)-3-phenyl-1,4-benzodioxane | ~8.5 (qualitative) | - | - | |
| (S)-WB4101 analogue (S)-2 | (S)-2-(N-(2-(2-methoxy-1-naphthoxy)ethyl)aminomethyl)-1,4-benzodioxane | - | - | 10.68[2] | [2] |
| (S)-WB4101 analogue (S)-8 | (S)-2-((5,6,7,8-tetrahydro-2-methoxy-1-naphthoxy)ethylaminomethyl)-1,4-benzodioxane | 7.98[2] | - | - | [2] |
Note: Data for some compounds may not be available for all receptor subtypes across the reviewed literature.
Table 2: In Vivo Antihypertensive Activity of Selected 1,4-Benzodioxane Derivatives in Spontaneously Hypertensive Rats (SHR)
This table presents the in vivo antihypertensive effects of selected 1,4-benzodioxane derivatives. The data is derived from studies using conscious spontaneously hypertensive rats (SHR), a widely accepted animal model for human essential hypertension.
| Compound | Dose | Route of Administration | Maximum Reduction in Mean Arterial Pressure (MAP) | Duration of Action | Reference |
| R 28935 | 0.63 - 40 mg/kg | i.p. | Marked and long-lasting | Several hours[3] | [3] |
Note: Quantitative data on the percentage reduction in MAP is not always explicitly stated and may be described qualitatively in the source literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro α1-Adrenoceptor Antagonism Assays
Objective: To determine the antagonist potency (pA2) of 1,4-benzodioxane derivatives at α1-adrenoceptor subtypes.
Tissues:
-
α1A-Adrenoceptor: Prostatic portion of the rat vas deferens.
-
α1B-Adrenoceptor: Rat spleen strips.
-
α1D-Adrenoceptor: Thoracic aorta from rats.
General Procedure:
-
Tissue Preparation: Male Wistar rats are euthanized, and the respective tissues are dissected and placed in Krebs solution. The vas deferens is cleared of connective tissue, and the prostatic portion is isolated. The spleen is cut into strips. The thoracic aorta is cleaned of adhering tissue and cut into rings.
-
Organ Bath Setup: Tissues are mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record contractile responses.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective α1-agonist (e.g., noradrenaline or phenylephrine) is established.
-
Antagonist Incubation: The tissues are washed, and then incubated with a specific concentration of the 1,4-benzodioxane derivative (antagonist) for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.[1]
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effects of 1,4-benzodioxane derivatives in a genetic model of hypertension.
Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR)
-
Age: Typically 14-20 weeks old, when hypertension is well-established.
General Procedure:
-
Animal Acclimatization: Rats are housed in a controlled environment (temperature, light-dark cycle) with free access to food and water for at least a week before the experiment.
-
Blood Pressure Measurement:
-
Method: Blood pressure is measured in conscious rats using either the tail-cuff method for indirect measurement or via a catheter implanted in the carotid or femoral artery for direct and continuous measurement of arterial blood pressure and heart rate.
-
Baseline: Baseline blood pressure and heart rate are recorded before drug administration.
-
-
Drug Administration: The 1,4-benzodioxane derivative is dissolved in a suitable vehicle and administered via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)). A control group receives the vehicle alone.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each animal. The results are typically expressed as the mean ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the treatment group with the control group.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the antihypertensive properties of 1,4-benzodioxanes.
Caption: Signaling pathway of α1-adrenoceptor antagonism by 1,4-benzodioxanes.
Caption: General experimental workflow for antihypertensive 1,4-benzodioxanes.
References
- 1. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive activity of erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of 2,3-Dihydro-6-nitro-1,4-benzodioxin
For Immediate Reference: Key Safety and Disposal Protocols
The proper disposal of 2,3-Dihydro-6-nitro-1,4-benzodioxin is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a nitroaromatic derivative of benzodioxin, requires careful handling due to its potential hazards. Adherence to the following procedures will minimize risks to personnel and the environment.
Hazard and Disposal Overview
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Method |
| Likely Hazardous (Based on analogous compounds) | Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat | Incineration or other approved methods by a licensed hazardous waste disposal company. |
| Potential U.S. EPA Hazardous Waste Codes | Storage | Spill Management |
| To be determined by a qualified professional based on characteristic testing (e.g., ignitability, corrosivity, reactivity, toxicity). | In a well-ventilated, cool, dry area in a clearly labeled, sealed, and compatible container. Segregate from incompatible materials. | Absorb with inert material, collect in a suitable container for hazardous waste, and decontaminate the area. |
Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following experimental protocol outlines the necessary steps from waste generation to final disposal.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
-
Chemical fume hood
Procedure:
-
Preparation and Segregation:
-
Ensure all required PPE is worn correctly.
-
Conduct all handling of the waste material within a certified chemical fume hood to minimize inhalation exposure.
-
Segregate waste containing this compound from other waste streams to prevent unintended reactions. Do not mix with incompatible materials.
-
-
Waste Collection and Containerization:
-
Collect the waste in a designated, chemically compatible, and properly sealed container.
-
For solid waste, carefully transfer it into the container, avoiding the generation of dust.
-
For liquid waste, pour carefully to avoid splashing.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards associated with the compound (based on available data for similar compounds, this may include "Irritant" and "Environmental Hazard")
-
-
-
Storage:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of heat or ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building trust in established laboratory safety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
